(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[4-(1-methoxycarbonylcyclopropyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO4/c1-16-10(13)11(6-7-11)8-2-4-9(5-3-8)12(14)15/h2-5,14-15H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUPAWWRAWWJMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CC2)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675253 | |
| Record name | {4-[1-(Methoxycarbonyl)cyclopropyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-08-0 | |
| Record name | 1-Methyl 1-(4-boronophenyl)cyclopropanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[1-(Methoxycarbonyl)cyclopropyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid , with CAS Number 1217501-08-0, is a specialized organic compound that serves as a crucial building block in modern medicinal chemistry. Its unique structural features, combining a phenylboronic acid moiety with a cyclopropyl group and a methyl ester, make it a valuable reagent in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Core Physicochemical Properties
This compound is a white to off-white solid. Its fundamental properties are summarized in the table below, compiled from various chemical supplier technical data sheets.[1][2][3][4][5]
| Property | Value | References |
| CAS Number | 1217501-08-0 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₃BO₄ | [1][2][3][4][5] |
| Molecular Weight | 220.03 g/mol | [1][2][3][4][5] |
| Purity | Typically ≥97% | [2][4] |
| Storage Temperature | -20°C | [1][5] |
| Solubility | Soluble in methanol and other organic solvents. | General knowledge for boronic acids |
| Appearance | White to off-white solid | General knowledge |
Synthesis and Chemical Reactivity
A key precursor is likely Methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate . This intermediate can then be converted to the corresponding boronic acid. The general workflow for such a transformation is outlined below.
Caption: Plausible synthetic pathway for the target compound.
The primary chemical reactivity of interest for this molecule is its participation in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide. In this context, this compound serves as the organoboron partner, allowing for the introduction of the 4-(1-(methoxycarbonyl)cyclopropyl)phenyl moiety into a larger molecular scaffold.
Application in Drug Discovery: A Building Block for PROTACs
The classification of this compound as a "Protein Degrader Building Block" highlights its significance in the development of Proteolysis Targeting Chimeras (PROTACs) .[4] PROTACs are heterobifunctional molecules designed to selectively eliminate disease-causing proteins from cells by hijacking the body's own protein disposal system, the ubiquitin-proteasome system.
A PROTAC molecule typically consists of three components:
-
A ligand that binds to the target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.
This compound is utilized in the synthesis of the linker and/or the ligand portions of PROTACs. The cyclopropyl group can introduce conformational rigidity and improve metabolic stability, while the phenylboronic acid provides a reactive handle for Suzuki-Miyaura coupling to construct the complex architecture of the final PROTAC molecule.
Caption: Use of the boronic acid in PROTAC synthesis workflow.
Experimental Protocols
While specific experimental data for reactions involving CAS 1217501-08-0 are not publicly detailed, a general protocol for a Suzuki-Miyaura coupling reaction using a phenylboronic acid is provided below as a representative example. Researchers should optimize these conditions for their specific substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.01-0.05 eq).
-
Add the anhydrous solvent.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the desired coupled product.
Conclusion
This compound is a highly valuable and specialized building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions to construct key structural motifs in targeted protein degraders like PROTACs. The presence of the cyclopropyl group can impart favorable pharmacokinetic properties to the final molecule. As research into targeted protein degradation continues to expand, the demand for such sophisticated building blocks is expected to grow, solidifying the importance of this compound in the development of next-generation therapeutics.
References
- 1. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Technical Guide: (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid is a specialized chemical building block with significant applications in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. Its unique structural features, combining a phenylboronic acid motif with a cyclopropyl ring and a methoxycarbonyl group, make it a valuable reagent for the synthesis of complex therapeutic agents. This guide provides an in-depth overview of its chemical properties, primary applications, and relevant experimental methodologies.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, characterization, and quality control.
| Property | Value | Reference |
| Molecular Weight | 220.03 g/mol | [1] |
| Molecular Formula | C₁₁H₁₃BO₄ | [1] |
| CAS Number | 1217501-08-0 | [1] |
| Appearance | White to off-white solid (typical) | |
| Purity | Typically ≥97% | |
| Storage Conditions | Store at -20°C for long-term stability | [1] |
Core Applications in Drug Development
The primary utility of this compound lies in its role as a versatile intermediate in two key areas of medicinal chemistry: Suzuki-Miyaura cross-coupling reactions and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and an organoboron compound.[2] this compound serves as the organoboron partner in these reactions, allowing for the introduction of the methoxycarbonylcyclopropylphenyl moiety into a target molecule. This is particularly useful for constructing the carbon skeleton of novel drug candidates.[2]
The catalytic cycle, a fundamental concept for any researcher utilizing this reaction, is depicted below.
Building Block for PROTACs
Targeted protein degradation using PROTACs has emerged as a revolutionary therapeutic modality.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[3][4] They consist of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker connecting the two.
This compound is classified as a "Protein Degrader Building Block". It is incorporated into the linker component of PROTACs. The rigid cyclopropyl group can provide desirable conformational constraints to the linker, which is a critical parameter for optimizing the potency and selectivity of the final PROTAC molecule.
The general workflow for synthesizing a PROTAC often involves a modular approach where the POI ligand, the linker, and the E3 ligase ligand are synthesized separately and then coupled together. The Suzuki-Miyaura reaction is a key method for attaching the linker, containing the moiety from our title compound, to either the POI ligand or the E3 ligase ligand, assuming one of them has a suitable halide or triflate handle.
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
Objective: To couple this compound with a generic aryl bromide (Ar-Br).
Materials and Reagents:
| Reagent | Molar Eq. | Purity |
| Aryl Bromide (Ar-Br) | 1.0 | >95% |
| This compound | 1.2 | >97% |
| Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) | 0.01 - 0.05 | High Purity |
| Ligand (if needed, e.g., SPhos, XPhos) | 0.02 - 0.10 | High Purity |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | 2.0 - 3.0 | Anhydrous |
| Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water) | - | Anhydrous, Degassed |
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (and ligand, if required).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent (2x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion
This compound is a high-value building block for drug discovery. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction, combined with its emerging role in the construction of sophisticated PROTAC linkers, positions it as a key reagent for medicinal chemists. The methodologies and data presented in this guide offer a foundational understanding for the effective application of this compound in the synthesis of next-generation therapeutics.
References
- 1. usbio.net [usbio.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs) [mdpi.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid chemical properties
An In-depth Technical Guide to (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid
Introduction
This compound is a specialized organic compound that serves as a valuable building block in modern synthetic chemistry.[1] Its structure, featuring a phenylboronic acid moiety functionalized with a cyclopropyl ester group, makes it particularly useful in the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions, which are fundamental to drug discovery and materials science. Boronic acids are generally stable, exhibit low toxicity, and are easily synthesized, making them versatile intermediates in organic chemistry.[1]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value |
| CAS Number | 1217501-08-0[2][3][4] |
| Molecular Formula | C₁₁H₁₃BO₄[2][3][4] |
| Molecular Weight | 220.03 g/mol [2][3] |
| Purity | Typically ≥97%[2][4] |
| Predicted Boiling Point | 396.3 ± 52.0 °C[5] |
| Predicted Density | 1.26 ± 0.1 g/cm³[5] |
| Predicted pKa | 7.90 ± 0.40[5] |
| Storage Temperature | -20°C[3][6] |
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its function as a coupling partner in the Suzuki-Miyaura reaction.[7] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[7][8] The boronic acid group reacts with an organic halide or triflate in the presence of a palladium catalyst and a base to form a new biaryl compound.[9]
The cyclopropyl and methoxycarbonyl groups on the molecule provide specific steric and electronic properties, making it a key intermediate for creating complex molecules, particularly in the pharmaceutical and agrochemical industries.[6][7]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura coupling follows a well-defined catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
While a specific protocol for this compound is not detailed in the provided results, a general experimental procedure for a Suzuki-Miyaura coupling can be adapted. The following protocol outlines the key steps for coupling a generic aryl boronic acid with an aryl halide.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (e.g., 4-bromoanisole) (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (0.01 - 0.05 eq)
-
Ligand (e.g., Triphenylphosphine, PCy₃) (if required by catalyst)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent System (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system, followed by the palladium catalyst and ligand.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir overnight.[10]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[10]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.[8]
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent.[8]
-
Combine the organic extracts and wash with brine.[8]
-
-
Purification:
-
Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel to yield the final biaryl product.[1]
-
Experimental Workflow Diagram
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Applications in Research and Drug Development
This compound is a valuable building block for drug discovery and development.[7] The methoxycarbonyl group provides a handle for further chemical modifications, such as conversion to amides or other ester derivatives, which are common functionalities in biologically active molecules.[7] The cyclopropyl ring is a desirable motif in medicinal chemistry as it can improve metabolic stability, binding affinity, and potency of drug candidates.[11] This reagent is therefore used in the synthesis of novel therapeutic agents and advanced organic materials.[7]
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [cymitquimica.com]
- 3. usbio.net [usbio.net]
- 4. calpaclab.com [calpaclab.com]
- 5. (4-cyclopropyl-3-(methoxycarbonyl)phenyl)boronic acid | 1451374-93-8 [chemicalbook.com]
- 6. (2-cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid [myskinrecipes.com]
- 7. nbinno.com [nbinno.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Synthesis of (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid
This guide provides a comprehensive overview and detailed protocol for the synthesis of (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid, a valuable building block for researchers, scientists, and professionals in drug development and materials science. The synthesis is presented as a robust three-step process, beginning from commercially available starting materials.
Synthetic Strategy Overview
The synthesis of the target compound, with CAS Number 1217501-08-0, follows a logical and efficient three-step sequence. The overall strategy involves:
-
Cyclopropanation: Construction of the key intermediate, methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate, via a phase-transfer catalyzed reaction.
-
Miyaura Borylation: Palladium-catalyzed cross-coupling of the aryl bromide with bis(pinacolato)diboron to form the corresponding boronic acid pinacol ester.
-
Hydrolysis: Conversion of the pinacol ester to the final boronic acid product under acidic conditions.
This pathway is selected for its reliability, use of common laboratory reagents, and high potential yields.
Caption: High-level overview of the 3-step synthesis pathway.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate
This procedure adapts a general method for cyclopropane synthesis using a phase-transfer catalyst.
Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl (4-bromophenyl)acetate (1.0 eq), 1,2-dibromoethane (1.5 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).
-
Add a 50% aqueous solution of sodium hydroxide (w/w) to the flask.
-
Heat the biphasic mixture to 60-70°C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and dilute with water and dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate as a clear oil or low-melting solid.
Step 2: Synthesis of Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate
This step employs a standard Miyaura borylation protocol to convert the aryl bromide into a boronic acid pinacol ester.
Methodology:
-
In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), and potassium acetate (KOAc) (3.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) complex with DCM (0.03 eq) as the catalyst.
-
Add anhydrous 1,4-dioxane as the solvent via syringe.
-
Heat the reaction mixture to 80-90°C and stir for 12-18 hours. Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired pinacol ester.
Step 3: Synthesis of this compound
The final step is the hydrolysis of the pinacol ester to the target boronic acid. This can be achieved under mild acidic conditions.
Methodology:
-
Dissolve the methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate (1.0 eq) in a 4:1 mixture of acetone and water.
-
Add 2 M aqueous hydrochloric acid (HCl) (2.0-3.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 4-8 hours. The progress of the deprotection can be monitored by TLC or LC-MS.
-
After the reaction is complete, remove the acetone under reduced pressure.
-
Extract the aqueous residue multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent by rotary evaporation.
-
The resulting crude solid can be purified by trituration with hexane or a mixture of hexane/ether, or by recrystallization to yield this compound as a white to off-white solid.
Data Summary
The following tables summarize the key reagents and expected outcomes for each synthetic step.
Table 1: Reagents for Synthesis
| Step | Key Reagent | Molar Eq. | CAS Number |
|---|---|---|---|
| 1 | Methyl (4-bromophenyl)acetate | 1.0 | 18698-97-0 |
| 1 | 1,2-Dibromoethane | 1.5 | 106-93-4 |
| 1 | Tetrabutylammonium bromide | 0.05 | 1643-19-2 |
| 2 | Bis(pinacolato)diboron | 1.1 | 73183-34-3 |
| 2 | Potassium Acetate | 3.0 | 127-08-2 |
| 2 | Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 | 95464-05-4 |
| 3 | Hydrochloric Acid (2 M) | 2.0-3.0 | 7647-01-0 |
Table 2: Product Information and Expected Yields
| Step | Product Name | Molecular Formula | Molecular Wt. | Typical Yield |
|---|---|---|---|---|
| 1 | Methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate | C₁₁H₁₁BrO₂ | 255.11 | 70-85% |
| 2 | Methyl 1-(4-(pinacolato)borolanyl)phenyl)cyclopropane-1-carboxylate | C₁₇H₂₃BO₄ | 302.17 | 75-90% |
| 3 | this compound | C₁₁H₁₃BO₄ | 220.03 | 80-95% |
Visualization of Experimental Workflow
The following diagram details the complete experimental workflow, from starting materials to the purified final product.
Caption: Detailed experimental workflow for the synthesis.
Technical Guide: Spectroscopic and Application Insights into (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Compound Identification
| Property | Value |
| Chemical Name | (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid |
| CAS Number | 1217501-08-0[1][2] |
| Molecular Formula | C₁₁H₁₃BO₄[1] |
| Molecular Weight | 220.03 g/mol [1] |
| Purity | Typically available at ≥97%[2][3] |
Spectroscopic Data
Direct, publicly accessible spectroscopic data for this compound is limited. The following tables are placeholders for expected data based on the analysis of similar compounds.
Table 2.1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.1 | d | 2H | Ar-H (ortho to B(OH)₂) |
| ~7.3-7.5 | d | 2H | Ar-H (ortho to cyclopropyl) |
| ~3.6-3.8 | s | 3H | -OCH ₃ |
| ~1.5-1.7 | m | 2H | Cyclopropyl-CH ₂ |
| ~1.2-1.4 | m | 2H | Cyclopropyl-CH ₂ |
Table 2.2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~173-176 | C =O (ester) |
| ~135-140 | Ar-C (ipso to B(OH)₂) |
| ~130-135 | Ar-C H |
| ~125-130 | Ar-C H |
| ~52-54 | -OC H₃ |
| ~25-30 | Cyclopropyl quaternary C |
| ~15-20 | Cyclopropyl-C H₂ |
Table 2.3: Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| ~220.09 | [M]⁺ (Exact Mass) |
| ~202.08 | [M - H₂O]⁺ |
| ~161.06 | [M - COOCH₃ - H₂O]⁺ |
Table 2.4: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3200-3500 | O-H stretch (boronic acid) |
| ~2900-3000 | C-H stretch (aromatic/aliphatic) |
| ~1720-1740 | C=O stretch (ester) |
| ~1300-1400 | B-O stretch |
| ~1000-1100 | C-O stretch |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of this specific molecule are not widely published. However, the following sections describe generalized procedures for the synthesis of similar arylboronic acids and the acquisition of spectroscopic data.
3.1. General Synthesis of Arylboronic Acids
A common method for the synthesis of arylboronic acids involves the reaction of an aryl Grignard or aryl lithium reagent with a trialkyl borate, followed by acidic workup.
Workflow for a Hypothetical Synthesis
Caption: A generalized workflow for the synthesis of an arylboronic acid.
3.2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a solution of the sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a spectrometer (e.g., 400 MHz).
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in ppm relative to a residual solvent peak or an internal standard (e.g., TMS).
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer, for example, via electrospray ionization (ESI).
-
Acquire the mass spectrum in positive or negative ion mode.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare the sample, either as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Place the sample in the FT-IR spectrometer.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Potential Applications in Drug Development
This compound is listed by some vendors as a "Protein Degrader Building Block," which strongly suggests its utility in the development of Proteolysis Targeting Chimeras (PROTACs).
4.1. Role in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. A PROTAC typically consists of a ligand for the POI, a ligand for an E3 ligase, and a linker connecting them. The structural features of this compound make it a candidate for incorporation into the linker or as a ligand for certain proteins. The boronic acid moiety can form reversible covalent bonds with serine residues in proteins or be used in Suzuki-Miyaura cross-coupling reactions to build more complex linker structures.
Logical Flow of PROTAC Action
Caption: The catalytic cycle of a PROTAC leading to protein degradation.
References
An In-depth Technical Guide on the 13C NMR of (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectrum of (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid. Due to the absence of publicly available experimental ¹³C NMR data for this specific compound, this guide presents a predicted spectrum based on established chemical shift principles and data from analogous structures. It also includes a general experimental protocol for acquiring such data and a logical workflow for its analysis.
Predicted ¹³C NMR Data
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are derived from computational models and analysis of structurally related compounds. The actual experimental values may vary depending on the solvent and other experimental conditions.
| Carbon Atom | Predicted Chemical Shift (ppm) | Description |
| C=O | ~173 | Carbonyl carbon of the methoxycarbonyl group. |
| C-B(OH)₂ | ~135 | Aromatic carbon directly attached to the boronic acid group (ipso-carbon). Often broad or unobserved. |
| C (aromatic, para to boronic acid) | ~145 | Aromatic carbon para to the boronic acid group and attached to the cyclopropyl ring. |
| CH (aromatic) | ~134 | Aromatic carbons ortho to the boronic acid group. |
| CH (aromatic) | ~127 | Aromatic carbons meta to the boronic acid group. |
| O-CH₃ | ~52 | Methyl carbon of the methoxycarbonyl group. |
| C (quaternary, cyclopropyl) | ~30 | Quaternary carbon of the cyclopropyl ring attached to the phenyl ring and the carbonyl group. |
| CH₂ (cyclopropyl) | ~18 | Methylene carbons of the cyclopropyl ring. |
Experimental Protocol for ¹³C NMR Spectroscopy
This section outlines a general methodology for acquiring the ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts.
-
Filter the solution into a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.
-
Tune and match the ¹³C probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
3. Acquisition Parameters:
-
Experiment: Standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for the quantification of quaternary carbons.
-
Number of Scans: Dependent on the sample concentration and desired signal-to-noise ratio. Typically ranges from a few hundred to several thousand scans.
-
Temperature: 298 K (25 °C).
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the peaks if quantitative analysis is required.
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the acquisition and analysis of the ¹³C NMR data for this compound.
This guide provides a foundational understanding of the ¹³C NMR characteristics of this compound for research and development purposes. Experimental verification of the predicted data is recommended for definitive structural elucidation.
A Technical Guide to the Solubility of (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid is a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of targeted protein degraders. A critical physicochemical property influencing its application in synthesis, formulation, and biological assays is its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of boronic acids, detailed experimental protocols for solubility determination, and the contextual application of this compound in drug development. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and methodologies to assess its solubility for their specific applications.
Introduction to this compound
This compound, with the chemical formula C₁₁H₁₃BO₄ and a molecular weight of 220.03 g/mol , is a bifunctional molecule.[1][2] It incorporates a boronic acid moiety, which is highly versatile in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The molecule also contains a methoxycarbonylcyclopropyl group, which can serve as a structural element or a point for further chemical modification. This compound is of particular interest in the development of novel therapeutics, including its use as a building block for protein degrader molecules.[3]
Understanding the solubility of this compound is paramount for its effective use. Solubility impacts reaction kinetics, purification strategies (e.g., crystallization), and the preparation of stock solutions for screening and formulation development.
General Solubility Trends of Arylboronic Acids
While specific data for the title compound is sparse, general solubility trends for arylboronic acids in common organic solvents have been documented. These trends provide a predictive framework for selecting appropriate solvent systems.
-
High Solubility: Boronic acids generally exhibit high solubility in polar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone, 3-pentanone).[4][5]
-
Moderate Solubility: Moderate solubility is often observed in chlorinated solvents like chloroform.[4][5]
-
Low Solubility: Arylboronic acids typically have very low solubility in nonpolar hydrocarbon solvents such as methylcyclohexane.[4][5]
The presence of the ester and cyclopropyl groups in this compound is expected to influence its solubility profile compared to simpler arylboronic acids. The ester group may increase polarity and hydrogen bonding capabilities, potentially enhancing solubility in moderately polar solvents.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a range of organic solvents. The following table is presented as a template for researchers to populate with their own experimentally determined data.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| e.g., Methanol | e.g., 25 | Data Not Available | Data Not Available | e.g., Dynamic Method |
| e.g., Acetone | e.g., 25 | Data Not Available | Data Not Available | e.g., Dynamic Method |
| e.g., Chloroform | e.g., 25 | Data Not Available | Data Not Available | e.g., Dynamic Method |
| e.g., Toluene | e.g., 25 | Data Not Available | Data Not Available | e.g., Dynamic Method |
| e.g., Tetrahydrofuran | e.g., 25 | Data Not Available | Data Not Available | e.g., Dynamic Method |
Experimental Protocol: Solubility Determination by the Dynamic Method
The dynamic method is a common and reliable technique for determining the solubility of crystalline compounds in various solvents.[4][5][6][7] It involves visually or instrumentally observing the temperature at which a known concentration of the solute completely dissolves upon controlled heating.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (anhydrous, high purity)
-
Glass test tubes with stoppers or sealed vials
-
Magnetic stirrer and stir bars
-
Temperature-controlled bath (e.g., oil bath or heating block) with a calibrated thermometer or temperature probe
-
Luminance probe or a laser beam and detector to monitor turbidity (optional, for higher precision)
-
Analytical balance
4.2. Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and transfer it to a glass test tube.
-
Solvent Addition: Add a precise volume or mass of the desired organic solvent to the test tube to create a specific concentration.
-
Initial Mixing: Place a magnetic stir bar in the test tube, seal it, and begin stirring to create a suspension.
-
Controlled Heating: Immerse the test tube in the temperature-controlled bath. Begin heating the bath at a slow, controlled rate (e.g., 0.5-1 °C/min) while maintaining vigorous stirring.
-
Dissolution Point Determination: Carefully observe the suspension. The temperature at which the last solid particles disappear is recorded as the dissolution temperature for that specific concentration. For more accurate determination, the disappearance of turbidity can be measured by monitoring the intensity of light passing through the solution.[4][5][7]
-
Data Collection: Repeat this procedure for several different concentrations of the boronic acid in the same solvent to generate a solubility curve (solubility vs. temperature).
-
Isothermal Solubility: To determine the solubility at a specific temperature (e.g., 25 °C), the data from the solubility curve can be interpolated.
The following diagram illustrates the workflow for this experimental protocol.
Caption: Workflow for the dynamic method of solubility determination.
Application in Drug Development: A Building Block for PROTACs
This compound is a relevant building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The boronic acid group can be used as a reactive handle in Suzuki-Miyaura coupling to link this fragment to other parts of the PROTAC molecule. The cyclopropyl-ester portion can be part of the linker or a component that interacts with the target protein or the E3 ligase.
The logical relationship for its use in PROTAC synthesis is depicted below.
Caption: Logical flow from the boronic acid to a final PROTAC molecule.
Conclusion
References
Technical Guide: Stability and Storage of (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for (4-(1-(methoxycarbonyl)cyclopropyl)phenyl)boronic acid. This compound is a valuable building block in medicinal chemistry, particularly in the development of targeted protein degraders such as Proteolysis Targeting Chimeras (PROTACs). Understanding its stability profile is critical for ensuring its integrity and performance in synthetic and biological applications.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1217501-08-0[1][2] |
| Molecular Formula | C₁₁H₁₃BO₄[1][2][3] |
| Molecular Weight | 220.03 g/mol [1][3] |
| Purity | Typically ≥97%[1][2] |
| Melting Point | 90-95 °C |
Storage and Handling Recommendations
Proper storage and handling are paramount to prevent the degradation of this compound.
| Condition | Recommendation | Rationale |
| Temperature | -20°C for long-term storage [3] | Minimizes the rate of potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents oxidation of the boronic acid group. |
| Moisture | Keep container tightly closed and protect from moisture. | Boronic acids are susceptible to hydrolysis and the formation of boroxines (anhydrides). |
| Light | Store in a dark place. | While specific photostability data is unavailable, it is a general good practice for complex organic molecules. |
| General Handling | Use personal protective equipment (gloves, safety glasses). Handle in a well-ventilated area. | To avoid skin and eye irritation and respiratory tract irritation. |
Key Stability Considerations and Degradation Pathways
Arylboronic acids, including this compound, are susceptible to several degradation pathways that can impact their purity and reactivity.
Protodeboronation
This is a common degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. This process is often facilitated by aqueous conditions and can be influenced by pH.
Oxidation
The boronic acid moiety can be susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS). This is a consideration in both storage and in biological assays where ROS may be present. Interestingly, this sensitivity to ROS has been exploited in the design of "caged" PROTACs that are activated in the high-ROS tumor microenvironment[4].
Formation of Boroxines (Anhydrides)
In the solid state or in non-aqueous solutions, boronic acids can undergo dehydration to form cyclic trimers known as boroxines. While this process is often reversible upon treatment with water, the presence of boroxines can affect the stoichiometry and kinetics of subsequent reactions.
Role in Targeted Protein Degradation (PROTACs)
This compound is classified as a "Protein Degrader Building Block"[2]. It is utilized in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins through the ubiquitin-proteasome system[5][6][7].
The diagram below illustrates the general mechanism of action for a PROTAC.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols for Stability Assessment
While specific stability-indicating assays for this compound are not publicly available, the following general protocols can be adapted for its analysis.
Forced Degradation Study Workflow
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.
Caption: Workflow for a forced degradation study.
HPLC Method for Purity and Stability Analysis
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for assessing the purity and stability of the compound.
Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer (MS).
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-programmed gradient from high aqueous to high organic content.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm) or MS.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying degradation products by providing structural information.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample (stressed or unstressed) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Acquire ¹H and ¹³C NMR spectra.
-
For boronic acids, ¹¹B NMR can also be insightful to observe changes in the boron environment.
Analysis:
-
Compare the spectra of stressed samples to that of a reference standard.
-
The appearance of new signals or changes in the integration of existing signals can indicate degradation.
-
Advanced NMR techniques (e.g., COSY, HSQC, HMBC) can be used to elucidate the structures of major degradation products.
Conclusion
This compound is a key reagent in modern drug discovery. Its stability is crucial for its successful application. By adhering to the recommended storage conditions of -20°C under an inert and dry atmosphere, researchers can minimize degradation. The implementation of robust analytical methods, such as stability-indicating HPLC and NMR, is essential for monitoring the purity of this compound and ensuring the reliability of experimental outcomes.
References
- 1. This compound [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. usbio.net [usbio.net]
- 4. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. actascientific.com [actascientific.com]
Commercial Suppliers and Technical Guide for (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid
For researchers, scientists, and drug development professionals, (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications. Its utility is primarily demonstrated in metal-catalyzed cross-coupling reactions. This technical guide provides an overview of its commercial availability, key technical data, and a representative experimental protocol for its application.
Commercial Availability
A number of chemical suppliers offer this compound, typically with a purity of 97% or higher. The compound is intended for research and development purposes only and not for human, therapeutic, or diagnostic use.[1] Below is a summary of some of the commercial suppliers.
| Supplier | Purity | Available Quantities | CAS Number |
| United States Biological | Highly Purified | Not specified | 1217501-08-0 |
| CP Lab Safety | min 97% | 100 mg | 1217501-08-0 |
| Fluorochem (via CymitQuimica) | 97% | 250mg, 1g, 5g, 10g | 1217501-08-0 |
| BLDpharm | Not specified | Not specified | 1217501-08-0 |
| Shaanxi Laite Optoelectronic Materials Co., Ltd. | 97% | 100mg, 250mg, 1g | 1217501-08-0 |
Technical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1217501-08-0 | [1][2][3] |
| Molecular Formula | C₁₁H₁₃BO₄ | [1][2][3][4] |
| Molecular Weight | 220.03 g/mol | [1][3][4] |
| Purity | ≥97% | [2][3][4] |
| Appearance | Solid (form not specified) | |
| Storage Temperature | -20°C | [1][5] |
| Shipping Temperature | Room Temperature | [1] |
| SMILES Code | O=C(C1(C2=CC=C(B(O)O)C=C2)CC1)OC | [4] |
| InChI Key | HVUPAWWRAWWJMH-UHFFFAOYSA-N | [3] |
Applications in Organic Synthesis
Boronic acids are versatile reagents in organic chemistry, most notably for their use in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[6][7] This reaction is a cornerstone in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. The boronic acid group can also participate in other transformations, making it a key functional group for introducing molecular diversity. The presence of the methoxycarbonylcyclopropyl group in this particular reagent offers a three-dimensional structural element that can be valuable in drug design for exploring new chemical space and improving pharmacokinetic properties.
Experimental Protocols
Representative Suzuki-Miyaura Cross-Coupling Protocol:
Objective: To couple this compound with an aryl halide (e.g., 4-bromoanisole) to form the corresponding biaryl product.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (0.01-0.05 equiv).
-
The vessel is evacuated and backfilled with an inert gas three times.
-
Add the degassed solvent via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired biaryl compound.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for the described Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
This compound is a chemical reagent that should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. General hazards for similar boronic acids include skin, eye, and respiratory irritation.[8]
First Aid Measures:
-
Skin contact: Immediately wash with plenty of water.[8]
-
Eye contact: Rinse cautiously with water for several minutes.[8]
-
Inhalation: Move to fresh air.[8]
-
Ingestion: Wash out mouth with water.[8]
In case of fire, use dry powder or carbon dioxide extinguishers.[8] Spills should be handled by trained personnel wearing appropriate protective equipment.
References
The Strategic Role of (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic Acid in the Advancement of Protein Degraders
For Immediate Release
In the rapidly evolving landscape of drug discovery, the design and synthesis of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), represent a paradigm shift in therapeutic intervention. A key component in the construction of these novel modalities is the strategic selection of chemical building blocks. Among these, (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid (CAS 1217501-08-0) has emerged as a valuable scaffold component for the development of innovative protein degrader libraries. This technical guide explores the core attributes of this building block, its application in the synthesis of protein degraders, and the general experimental workflows and signaling pathways associated with this therapeutic class.
While specific quantitative data on protein degraders incorporating this exact building block are not yet prevalent in publicly accessible research, this document will provide a comprehensive overview based on established principles of PROTAC design and evaluation.
Core Compound Specifications
This compound is a bifunctional molecule featuring a phenylboronic acid moiety and a cyclopropyl group bearing a methyl ester. This unique combination of functionalities makes it an attractive component for medicinal chemists constructing PROTACs.
| Property | Value | Reference |
| CAS Number | 1217501-08-0 | N/A |
| Molecular Formula | C₁₁H₁₃BO₄ | N/A |
| Molecular Weight | 220.03 g/mol | N/A |
| Purity | Typically ≥97% | N/A |
The boronic acid group offers a versatile handle for cross-coupling reactions, a common strategy in the assembly of the complex architectures of PROTACs. The cyclopropyl ring introduces a degree of conformational rigidity and a three-dimensional aspect to the linker, which can be crucial for optimizing the ternary complex formation between the target protein, the PROTAC, and an E3 ligase. The methoxycarbonyl group provides a potential point for further chemical modification or can influence the physicochemical properties of the resulting degrader.
The Role in Protein Degrader Synthesis: A Conceptual Workflow
Targeted protein degradation is a therapeutic strategy that co-opts the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[1][2] PROTACs are heterobifunctional molecules at the heart of this strategy, consisting of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The building block approach streamlines the synthesis of diverse PROTAC libraries by providing pre-functionalized linkers or warheads.[1][2]
The synthesis of a PROTAC utilizing a building block like this compound would typically follow a modular and convergent synthetic strategy. The experimental workflow can be conceptualized as follows:
Caption: A conceptual workflow for PROTAC synthesis using a building block approach.
Experimental Protocols: A General Guide
While specific protocols for this compound are not detailed in the available literature, the following represents a generalized protocol for the key steps in PROTAC synthesis.
1. Functionalization of the Boronic Acid Building Block:
-
Objective: To modify the boronic acid or ester moiety of the building block to enable coupling with either the POI ligand or the E3 ligase ligand.
-
Methodology: A common approach is to convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) to ensure compatibility with subsequent reaction conditions. This can be achieved by reacting the boronic acid with pinacol in a suitable solvent like dichloromethane or THF, often with a dehydrating agent. The ester group on the cyclopropane ring could also be hydrolyzed to the corresponding carboxylic acid to facilitate amide bond formation.
2. Coupling Reactions (e.g., Suzuki or Amide Coupling):
-
Objective: To covalently link the building block to the POI ligand and the E3 ligase ligand.
-
Suzuki Coupling Protocol (if the boronic acid is used as a coupling partner):
-
In an inert atmosphere (e.g., under nitrogen or argon), dissolve the boronate ester-functionalized building block (1.0 eq), a halogenated (Br or I) POI or E3 ligase ligand (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Amide Coupling Protocol (if the ester is hydrolyzed to a carboxylic acid):
-
Dissolve the carboxylic acid-functionalized building block (1.0 eq), an amine-containing POI or E3 ligase ligand (1.1 eq), and a coupling agent (e.g., HATU, 1.2 eq) in an anhydrous aprotic solvent (e.g., DMF).
-
Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq) and stir the reaction at room temperature.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Purify the product by preparative HPLC.
-
3. Purification and Characterization:
-
Objective: To isolate the pure PROTAC and confirm its identity and purity.
-
Methodology:
-
Purification: Preparative high-performance liquid chromatography (HPLC) is the most common method for purifying final PROTACs.
-
Characterization: The structure and purity of the final compound are confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
The Underlying Biology: Signaling Pathways and Cellular Mechanisms
The ultimate goal of a PROTAC is to induce the degradation of a target protein. This process is initiated by the formation of a ternary complex and culminates in the proteasomal degradation of the POI.
Caption: The general signaling pathway of PROTAC-mediated protein degradation.
The specific signaling pathways impacted by a PROTAC depend entirely on the protein of interest being targeted. For example, if the POI is a kinase involved in a cancer signaling pathway, its degradation will lead to the downregulation of that pathway.
Future Directions and Conclusion
The utility of building blocks like This compound is in the rapid and systematic generation of PROTAC libraries. This allows for the exploration of the "linkerology" of PROTACs, where the composition, length, and rigidity of the linker are fine-tuned to optimize degradation efficiency. The cyclopropyl moiety in this particular building block offers a unique structural element to probe these structure-activity relationships.
While the full potential of This compound in the context of specific, highly potent protein degraders is yet to be fully elucidated in the public domain, its chemical attributes position it as a valuable tool for researchers and drug developers. As the field of targeted protein degradation continues to expand, the innovative use of such building blocks will undoubtedly play a crucial role in the discovery of next-generation therapeutics.
References
The Cyclopropyl Moiety: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclopropyl group, a seemingly simple three-membered carbocycle, has emerged as a powerhouse in medicinal chemistry, transitioning from a synthetic curiosity to a privileged motif in a multitude of approved drugs.[1][2] Its unique stereoelectronic properties offer a compelling toolkit for medicinal chemists to address common challenges in drug discovery, including potency, selectivity, metabolic stability, and physicochemical properties.[3][4] This technical guide provides a comprehensive overview of the multifaceted role of the cyclopropyl moiety, detailing its impact on drug design, presenting quantitative data, outlining key experimental protocols, and visualizing its influence on critical signaling pathways.
Physicochemical and Stereoelectronic Properties: The Foundation of Versatility
The remarkable utility of the cyclopropyl ring stems from its distinct structural and electronic features, which differ significantly from its acyclic counterparts.
1.1. Unique Hybridization and Bonding: The 60° bond angles within the cyclopropane ring induce significant ring strain, leading to a rehybridization of the carbon atoms. The C-C bonds possess increased p-character, often described as "bent" or "banana" bonds, which imparts partial double-bond character.[5][6] Conversely, the C-H bonds have increased s-character, making them shorter and stronger.[3] This unique electronic configuration allows the cyclopropyl group to engage in electronic interactions, such as conjugation with adjacent π-systems, influencing the reactivity and properties of the molecule.[5][6]
1.2. Conformational Rigidity: The rigid, planar nature of the cyclopropyl ring provides a significant advantage in drug design by reducing the conformational flexibility of a molecule.[7] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.[3][4] By locking in a specific conformation, the cyclopropyl group can also enhance selectivity by favoring interaction with the desired target over off-targets.
1.3. Modulation of Physicochemical Properties: The incorporation of a cyclopropyl moiety can significantly impact a molecule's physicochemical properties, such as lipophilicity and pKa. While often considered a lipophilic group, its impact on overall molecular properties can be nuanced. Strategically placing a cyclopropyl group can modulate a compound's acid dissociation constant (pKa) by influencing the electronic environment of nearby ionizable groups.[3][4]
The Cyclopropyl Moiety as a Bioisostere
A cornerstone of the cyclopropyl group's utility is its role as a bioisostere for various common functional groups, offering a means to fine-tune molecular properties while retaining or improving biological activity.
2.1. Alkene and Alkyne Isostere: The partial double-bond character of the cyclopropyl ring makes it an excellent bioisostere for alkenes and alkynes. This substitution can improve metabolic stability by removing a potential site of oxidation, while maintaining a similar spatial arrangement of substituents.[8]
2.2. Carbonyl and Gem-Dimethyl Group Isostere: The cyclopropyl group can also serve as a rigid scaffold to mimic the spatial orientation of a carbonyl or a gem-dimethyl group. This can be particularly advantageous in improving metabolic stability and overcoming steric hindrance.
2.3. Phenyl Ring Isostere: In certain contexts, the cyclopropyl group can act as a non-aromatic bioisostere for a phenyl ring, offering a way to reduce molecular weight and lipophilicity while maintaining key interactions with the target.[9][10] This can be a valuable strategy for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
Impact on Pharmacokinetics and Pharmacodynamics
The introduction of a cyclopropyl moiety can have a profound and positive impact on both the pharmacokinetic and pharmacodynamic profiles of a drug molecule.
3.1. Enhanced Metabolic Stability: One of the most significant advantages of incorporating a cyclopropyl group is the enhancement of metabolic stability.[11][12] The strong C-H bonds are less susceptible to oxidation by cytochrome P450 (CYP) enzymes, a major pathway for drug metabolism.[11] By blocking a metabolic hotspot, the cyclopropyl group can increase the half-life of a drug, leading to improved bioavailability and potentially reduced dosing frequency.[11][13]
3.2. Increased Potency and Selectivity: The conformational rigidity imparted by the cyclopropyl ring can lead to a more favorable presentation of the molecule to its biological target, resulting in increased potency.[3][4] This is often attributed to a reduction in the entropic penalty of binding. Furthermore, the well-defined spatial orientation of substituents on a cyclopropyl ring can enhance selectivity for the intended target over other proteins.
Quantitative Data on the Impact of the Cyclopropyl Moiety
The following tables summarize quantitative data illustrating the effects of incorporating a cyclopropyl group on the potency and metabolic stability of various compounds.
Table 1: Enhancement of Biological Potency
| Compound Pair | Target | Modification | IC50 (nM) - Original | IC50 (nM) - Cyclopropyl Analog | Fold Improvement | Reference |
| Trametinib Precursors | MEK | Phenyl to Cyclopropyl | 1270 | 9.8 | 130 | [9] |
| Combretastatin A4 Analogs | Tubulin Polymerization | Alkene to Cyclopropyl | Varies | Generally lower | Varies | [2][8] |
| Cabozantinib Analogs | MET, VEGFR2 | Introduction of Cyclopropyl | - | Potent Inhibition | - | [14][15] |
Table 2: Improvement in Metabolic Stability
| Compound Series | Modification | Original Half-life (t½, min) | Cyclopropyl Analog Half-life (t½, min) | Original Intrinsic Clearance (CLint, µL/min/mg) | Cyclopropyl Analog Intrinsic Clearance (CLint, µL/min/mg) | Reference |
| PARG Inhibitors | Blocking Metabolic Hotspot | - | Improved | - | Reduced | [13] |
| Antimalarial Cyclopropyl Carboxamides | Varied Substitutions | - | - | High (e.g., 151) | Lower (e.g., 60-98) | [16] |
| Prasugrel Active Metabolite | Contains Cyclopropyl Moiety | - | ~7.4 hours (in vivo) | - | - | [17] |
Key Experimental Protocols
The successful incorporation and evaluation of the cyclopropyl moiety rely on robust synthetic and analytical methodologies.
5.1. Synthesis of Cyclopropyl-Containing Compounds
Two of the most widely used methods for the synthesis of cyclopropanes in a medicinal chemistry context are the Simmons-Smith reaction and the Kulinkovich reaction.
5.1.1. Simmons-Smith Cyclopropanation
-
Principle: This reaction involves the stereospecific cyclopropanation of an alkene using an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[18][19][20][21]
-
Detailed Protocol:
-
Preparation of the Zinc-Copper Couple: Activate zinc dust by washing with hydrochloric acid, followed by water, ethanol, and diethyl ether. Treat the activated zinc with a solution of copper(II) acetate or copper(I) chloride in acetic acid, followed by washing and drying.
-
Cyclopropanation Reaction: To a solution of the alkene in an inert solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere, add the freshly prepared zinc-copper couple.
-
Add diiodomethane dropwise to the stirred suspension. The reaction is often exothermic and may require cooling.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[19]
-
5.1.2. Kulinkovich Reaction
-
Principle: This reaction allows for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[7][22][23][24][25] The cyclopropanols can then be further functionalized.
-
Detailed Protocol:
-
To a solution of the ester in an anhydrous ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere, add titanium(IV) isopropoxide.
-
Cool the mixture to the appropriate temperature (often -78 °C to room temperature, depending on the substrate).
-
Add the Grignard reagent (typically ethylmagnesium bromide or a related Grignard with β-hydrogens) dropwise.
-
Stir the reaction mixture for the specified time, monitoring its progress by TLC.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and stir until a precipitate forms.
-
Filter the mixture through a pad of celite, washing with an organic solvent.
-
Extract the filtrate, wash the combined organic layers, dry, and concentrate.
-
Purify the resulting cyclopropanol by column chromatography.[24]
-
5.2. Evaluation of Physicochemical and Biological Properties
5.2.1. Determination of Metabolic Stability in Liver Microsomes
-
Principle: This in vitro assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.[26][27][28][29][30]
-
Detailed Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound (typically at a final concentration of 1 µM), and liver microsomes (e.g., human, rat, or mouse).
-
Pre-incubation: Pre-incubate the mixture at 37 °C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding a cold quenching solution, typically acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[31]
-
5.2.2. Determination of pKa
-
Principle: The pKa of a compound can be determined by various methods, including potentiometric titration, UV-Vis spectroscopy, and capillary electrophoresis.[32][33][34][35][36] Potentiometric titration is a common and direct method.
-
Detailed Protocol (Potentiometric Titration):
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (often a co-solvent system like water/methanol or water/DMSO).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. For multiprotic compounds, multiple inflection points may be observed.
-
Signaling Pathways and Experimental Workflows
Cyclopropyl-containing drugs have shown efficacy against a range of diseases, often by targeting key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these pathways and a general experimental workflow.
6.1. Signaling Pathways
6.2. Experimental Workflow
Conclusion
The cyclopropyl moiety has firmly established itself as a valuable and versatile component in the medicinal chemist's toolbox. Its unique combination of conformational rigidity, metabolic stability, and ability to modulate physicochemical properties provides a powerful strategy for overcoming many of the hurdles encountered in drug discovery and development. The continued exploration of novel synthetic methodologies and a deeper understanding of its subtle electronic effects will undoubtedly lead to the design of even more effective and safer medicines in the future. This guide has provided a comprehensive, albeit not exhaustive, overview of the critical role of the cyclopropyl group, offering a foundation for its rational application in the pursuit of innovative therapeutics.
References
- 1. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 8. Synthesis and antitumor-evaluation of cyclopropyl-containing combretastatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blumberginstitute.org [blumberginstitute.org]
- 10. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. media.malariaworld.org [media.malariaworld.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 20. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. grokipedia.com [grokipedia.com]
- 23. Kulinkovich Reaction [organic-chemistry.org]
- 24. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 25. m.youtube.com [m.youtube.com]
- 26. mercell.com [mercell.com]
- 27. researchgate.net [researchgate.net]
- 28. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 29. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 30. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. creative-bioarray.com [creative-bioarray.com]
- 33. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids and their derivatives.[1] These attributes make it an indispensable tool in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science for the construction of biaryl and heteroaryl scaffolds.[2][3]
This document provides detailed application notes and a general protocol for the use of (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid in Suzuki-Miyaura coupling reactions. This specific boronic acid is a valuable building block for introducing a phenyl-cyclopropyl-ester moiety, a structural motif of interest in the design of novel pharmaceutical and agrochemical agents due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl group.[3][4]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol provides a general procedure for the synthesis of a biphenyl derivative using this compound. The specific aryl halide, catalyst, ligand, base, and solvent system may require optimization for each specific substrate to achieve the best results.
Materials:
-
This compound (1.0 - 1.5 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., triphenylphosphine, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Ethyl acetate, water, brine for workup
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous and degassed solvent (5-10 mL). If not using a pre-formed catalyst complex, add the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., triphenylphosphine). If using a catalyst like Pd(PPh₃)₄, add it directly.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biphenyl derivative.
Data Presentation
The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings that can be adapted for this compound. The yields are representative and will vary depending on the specific substrates and optimized conditions.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 90 | 6 | General range: 70-95 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | 1,4-Dioxane | 100 | 12 | General range: 65-90 |
| 3 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 8 | General range: 60-85 |
| 4 | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Toluene | 100 | 18 | General range: 75-98 |
*Yields are generalized from similar Suzuki-Miyaura coupling reactions and should be considered as a guideline. Actual yields will depend on the specific substrates and reaction optimization.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions Using (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid with a variety of aryl halides. This protocol is designed to serve as a robust starting point for the synthesis of biaryl compounds containing a valuable cyclopropyl moiety, a common structural motif in medicinal chemistry.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. This reaction offers several advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. The use of this compound allows for the introduction of a cyclopropyl group, which can significantly influence the physicochemical and pharmacological properties of a molecule.
Reaction Principle
The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium(II) complex, forming a diorganopalladium(II) species.
-
Reductive Elimination: The diorganopalladium(II) intermediate eliminates the biaryl product (Ar-Ar'), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., aryl chloride, bromide, or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, THF, Methanol, often with a co-solvent of water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
General Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following table summarizes representative examples of Suzuki coupling reactions using this compound with various aryl halides.
| Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Chlorobenzene | Pd-PEPPSI-CMP (0.5) | K₂CO₃ (2.0) | MeOH | 80 | 12 | 89 |
| 4-Bromoanisole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 16 | [General Protocol] |
| 4-Iodotoluene | Pd(PPh₃)₄ (3) | Na₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | [General Protocol] |
| 3-Bromopyridine | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 12 | [General Protocol] |
| 4-Bromobenzonitrile | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (2.0) | t-BuOH/H₂O (5:1) | 100 | 18 | [General Protocol] |
*Note: Yields for the "General Protocol" entries are hypothetical and represent typical outcomes for such reactions. Optimization for each specific substrate is recommended.
Visualizations
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Suzuki coupling.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Cyclopropyl Boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] The incorporation of a cyclopropyl moiety is of particular interest in medicinal chemistry and materials science, as this small, strained ring can significantly influence a molecule's conformational rigidity, metabolic stability, and electronic properties.[2] This document provides detailed application notes and experimental protocols for the successful cross-coupling of cyclopropyl boronic acid and its derivatives with various organic electrophiles using palladium catalysts.
A primary challenge in these couplings is the instability of cyclopropylboronic acid, which is prone to protodeboronation, a side reaction that cleaves the carbon-boron bond.[3] To address this, the use of more stable derivatives, such as potassium cyclopropyltrifluoroborate, has become a preferred strategy. These salts are typically crystalline, air- and moisture-stable solids that offer improved handling and stoichiometry control in coupling reactions.[4][5]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers the organic group (in this case, cyclopropyl) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the final cross-coupled product (R-cyclopropane), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
General Experimental Workflow
A typical experimental setup for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reagents under an inert atmosphere to prevent the deactivation of the catalyst. The progress of the reaction is monitored, followed by a standard aqueous work-up and purification of the desired product.
Data Presentation: Reaction Conditions and Yields
The following tables summarize the reaction conditions and corresponding yields for the palladium-catalyzed cross-coupling of cyclopropyl boronic acid derivatives with various aryl halides and triflates.
Table 1: Coupling of Cyclopropylboronic Acid with Aryl Bromides [2]
| Entry | Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd(OAc)₂ (5) | PCy₃ (10) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 95 |
| 2 | 4-Bromoacetophenone | Pd(OAc)₂ (5) | PCy₃ (10) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 94 |
| 3 | 4-Bromobenzonitrile | Pd(OAc)₂ (5) | PCy₃ (10) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92 |
| 4 | 2-Bromotoluene | Pd(OAc)₂ (5) | PCy₃ (10) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85 |
| 5 | 1,3-Dibromobenzene | Pd(OAc)₂ (5) | PCy₃ (10) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 60 |
Table 2: Coupling of Potassium Cyclopropyltrifluoroborate with Aryl Chlorides [4][5]
| Entry | Aryl Chloride | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | CPME/H₂O (10:1) | 100 | 18 | 75 |
| 2 | 4-Chloroacetophenone | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | CPME/H₂O (10:1) | 100 | 18 | 91 |
| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | CPME/H₂O (10:1) | 100 | 18 | 93 |
| 4 | 2-Chlorotoluene | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | CPME/H₂O (10:1) | 100 | 18 | 78 |
| 5 | 2-Chloroquinoline | Pd(OAc)₂ (5) | n-BuPAd₂ (10) | K₂CO₃ | THF/H₂O (10:1) | 80 | 48 | 71 |
Table 3: Coupling of Cyclopropylboronic Acid with Aryl Triflates [6]
| Entry | Aryl Triflate | Pd Catalyst (mol%) | Ligand | Base | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenyl triflate | Pd(PPh₃)₄ (3) | - | KF·2H₂O | NaBr | THF | 60 | 92 |
| 2 | 4-Acetylphenyl triflate | Pd(PPh₃)₄ (3) | - | KF·2H₂O | NaBr | THF | 60 | 95 |
| 3 | 4-Nitrophenyl triflate | Pd(PPh₃)₄ (3) | - | KF·2H₂O | NaBr | THF | 60 | 98 |
| 4 | 4-Methoxyphenyl triflate | Pd(PPh₃)₄ (3) | - | K₃PO₄·3H₂O | NaBr | THF | 60 | 90 |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Cyclopropylboronic Acid with Aryl Bromides [2][3]
-
Reagent Preparation: To a flame-dried reaction vessel, add the aryl bromide (1.0 equiv), cyclopropylboronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Loading: Add palladium acetate (Pd(OAc)₂, 0.05 equiv) and tricyclohexylphosphine (PCy₃, 0.10 equiv).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 10:1 ratio) to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.
-
Inert Atmosphere: Seal the vessel and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-30 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography/Liquid Chromatography-Mass Spectrometry (GC/LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropylarene.
Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of Potassium Cyclopropyltrifluoroborate with Aryl Chlorides [4][5]
-
Reagent Preparation: In an inert atmosphere glovebox, charge a microwave vial or a sealed tube with the aryl chloride (1.0 equiv), potassium cyclopropyltrifluoroborate (1.0-1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Catalyst Loading: Add palladium acetate (Pd(OAc)₂, 0.03 equiv) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.06 equiv).
-
Solvent Addition: Add a degassed mixture of cyclopentyl methyl ether (CPME) and water (10:1 ratio) to achieve a concentration of approximately 0.25 M with respect to the aryl chloride.
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C with stirring for the specified time (typically 18 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and pass it through a plug of silica gel, eluting with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the pure product.
Troubleshooting and Optimization
Issue 1: Low or No Yield
-
Cause: Inactive catalyst, presence of oxygen, or instability of the boronic acid.[3]
-
Solution:
-
Ensure the palladium source and ligand are of high quality and handled under an inert atmosphere.
-
Thoroughly degas all solvents and the reaction mixture.
-
Use freshly prepared or recently purchased cyclopropylboronic acid. For improved stability, consider using potassium cyclopropyltrifluoroborate.[3][4]
-
Issue 2: Protodeboronation
-
Cause: Cleavage of the C-B bond by a proton source, leading to the formation of cyclopropane instead of the desired coupled product. This is a significant side reaction with cyclopropylboronic acid.[3]
-
Solution:
-
Use anhydrous solvents and reagents.
-
Employ milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).
-
Switch to a more stable boronic acid derivative like potassium cyclopropyltrifluoroborate, which is more resistant to protodeboronation.[4]
-
Issue 3: Homocoupling
-
Cause: Coupling of two molecules of the aryl halide or two molecules of the boronic acid. This can be promoted by the presence of oxygen.
-
Solution:
-
Rigorous degassing of the reaction mixture is crucial to minimize oxygen content.[3]
-
Optimize the reaction temperature and catalyst loading.
-
References
- 1. benchchem.com [benchchem.com]
- 2. audreyli.com [audreyli.com]
- 3. benchchem.com [benchchem.com]
- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 6. Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates [organic-chemistry.org]
Application Notes: (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid in PROTAC Linker Synthesis
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[3][4] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex between the POI and the E3 ligase.[5] The linker's length, rigidity, and chemical composition are all vital parameters that must be optimized for potent protein degradation.[6]
Rigid linkers, which often incorporate structural elements like aromatic rings or alkynes, can offer advantages in potency and pharmacokinetic profiles by pre-organizing the PROTAC molecule for optimal ternary complex formation.[5] (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid is a valuable building block for the synthesis of such rigid linkers. The phenylboronic acid moiety is primed for Suzuki-Miyaura cross-coupling reactions, a robust and versatile method for forming carbon-carbon bonds in organic synthesis.[7][8] This allows for its efficient incorporation into the PROTAC linker structure. The cyclopropyl group introduces a three-dimensional, rigid element, while the methoxycarbonyl group provides a potential handle for further chemical modification.
Signaling Pathway: PROTAC-Mediated Degradation of BRD4
A common target for PROTAC-mediated degradation is the Bromodomain and Extra-Terminal domain (BET) protein BRD4, a key regulator of oncogene transcription.[1] BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of oncogenes like c-MYC. By inducing the degradation of BRD4, PROTACs can suppress the transcription of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions | MDPI [mdpi.com]
- 8. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
Application Notes and Protocols for the Synthesis of PROTACs using (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The building block, (4-(1-(methoxycarbonyl)cyclopropyl)phenyl)boronic acid, offers a unique scaffold for PROTAC synthesis. The cyclopropyl group can provide conformational rigidity and improve metabolic stability, while the phenylboronic acid moiety allows for versatile carbon-carbon bond formation through Suzuki-Miyaura coupling. The methoxycarbonyl group serves as a convenient handle for linker attachment following hydrolysis to the corresponding carboxylic acid.
These application notes provide a detailed protocol for the synthesis of a PROTAC intermediate using this compound, covering the key steps of Suzuki-Miyaura coupling, ester hydrolysis, and amide bond formation for linker attachment.
General Synthetic Workflow
The overall strategy involves a modular approach, starting with the coupling of the boronic acid to a suitable scaffold, followed by functionalization for linker attachment.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl halide (e.g., aryl bromide or iodide) which serves as a scaffold for the protein of interest (POI) ligand.
Reagents and Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., 4-bromopyridine, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the solvent mixture and degas the solution by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
| Reagent/Parameter | Molecular Weight | Equivalents | Amount Used | Observations |
| Aryl Halide | 1.0 | |||
| Boronic Acid | 1.2 | |||
| Palladium Catalyst | 0.05 | |||
| Base | 2.0 | |||
| Solvent & Volume | - | |||
| Reaction Time (h) | - | |||
| Product Yield (g) | ||||
| Product Yield (%) | ||||
| Purity (LC-MS/HPLC) |
Protocol 2: Ester Hydrolysis
This protocol details the hydrolysis of the methoxycarbonyl group of the coupled intermediate to a carboxylic acid, which will serve as the attachment point for the linker.
Reagents and Materials:
-
Coupled Intermediate (Ester) from Protocol 1 (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)
-
Solvent (e.g., Tetrahydrofuran (THF)/Water mixture, 3:1)
-
1M Hydrochloric acid (HCl)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Dissolve the coupled intermediate in the THF/water solvent mixture in a round-bottom flask.
-
Add the base (LiOH or NaOH) to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Carefully acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the carboxylic acid intermediate. The product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation: Ester Hydrolysis
| Reagent/Parameter | Molecular Weight | Equivalents | Amount Used | Observations |
| Coupled Intermediate | 1.0 | |||
| Base (e.g., LiOH) | 2.5 | |||
| Solvent & Volume | - | |||
| Reaction Time (h) | - | |||
| Product Yield (g) | ||||
| Product Yield (%) | ||||
| Purity (LC-MS/HPLC) |
Protocol 3: Amide Coupling for Linker Attachment
This protocol describes the formation of an amide bond between the carboxylic acid intermediate and an amine-terminated linker. Common coupling reagents include HATU or HBTU.
Reagents and Materials:
-
Carboxylic Acid Intermediate from Protocol 2 (1.0 eq)
-
Amine-terminated linker (1.1 eq)
-
Coupling reagent (e.g., HATU, 1.2 eq)
-
Base (e.g., DIPEA or Et₃N, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid intermediate in the anhydrous solvent in a round-bottom flask.
-
Add the amine-terminated linker to the solution.
-
Add the base (DIPEA or Et₃N) to the reaction mixture.
-
In a separate vial, dissolve the coupling reagent (HATU) in the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC precursor.
Data Presentation: Amide Coupling
| Reagent/Parameter | Molecular Weight | Equivalents | Amount Used | Observations |
| Carboxylic Acid | 1.0 | |||
| Amine-Linker | 1.1 | |||
| Coupling Reagent | 1.2 | |||
| Base (e.g., DIPEA) | 2.5 | |||
| Solvent & Volume | - | |||
| Reaction Time (h) | - | |||
| Product Yield (g) | ||||
| Product Yield (%) | ||||
| Purity (LC-MS/HPLC) |
Mechanism of PROTAC Action
The synthesized PROTAC functions by inducing the proximity of the target protein and an E3 ubiquitin ligase, leading to the target's degradation.
References
Application Notes and Protocols for Protein Degradation Using (4-(1- (Methoxycarbonyl)cyclopropyl)phenyl)boronic acid-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest.[1]
A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2][3]
(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid is a chemical building block utilized in the synthesis of PROTACs, often as a component of the linker. Its rigid cyclopropylphenyl structure can help to enforce a specific orientation of the warhead and E3 ligase ligand, which is crucial for optimal ternary complex formation and subsequent protein degradation.[4] This document provides a comprehensive guide to the application and evaluation of a hypothetical PROTAC, hereafter referred to as Hypothetical-PROTAC-1 , which incorporates the this compound moiety. These notes and protocols are intended to guide researchers in assessing the efficacy of such a molecule for specific protein degradation.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental role of a PROTAC is to act as a molecular bridge, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity initiates a cascade of events culminating in the degradation of the target protein.
Signaling Pathway of PROTAC Action
Caption: Catalytic cycle of Hypothetical-PROTAC-1 mediated protein degradation.
Data Presentation
The efficacy of a PROTAC is quantified by several key parameters. For clarity and comparative purposes, all quantitative data should be summarized in structured tables.
Table 1: Degradation Potency and Efficacy of Hypothetical-PROTAC-1
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (hours) |
| Hypothetical-PROTAC-1 | POI-X | Cell Line A | 50 | 95 | 24 |
| Negative Control | POI-X | Cell Line A | >10000 | <10 | 24 |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Table 2: Cellular Viability upon Treatment with Hypothetical-PROTAC-1
| Compound | Cell Line | IC50 (µM) | Assay | Incubation Time (hours) |
| Hypothetical-PROTAC-1 | Cell Line A | 5 | CellTiter-Glo® | 72 |
| Hypothetical-PROTAC-1 | Cell Line B | >25 | CellTiter-Glo® | 72 |
-
IC50: The concentration of the compound that inhibits 50% of cell viability.
Experimental Protocols
A systematic evaluation of a PROTAC candidate involves a series of cellular and biochemical assays to confirm its mechanism of action, potency, and potential cytotoxic effects.
Experimental Workflow
Caption: General workflow for the evaluation of a PROTAC candidate.
Protocol 1: Western Blot Analysis of Protein Degradation
This protocol is designed to determine the dose- and time-dependent degradation of a target protein induced by a PROTAC.[5]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Hypothetical-PROTAC-1 stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the target protein and a loading control, e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of Hypothetical-PROTAC-1 in complete cell culture medium. For dose-response, use a range of concentrations (e.g., 1 nM to 10 µM). For a time course, use a fixed concentration (e.g., the approximate DC50).
-
Treat cells with the different concentrations of the PROTAC or vehicle control for the desired time points (e.g., 2, 4, 8, 16, 24 hours).[6]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.[5]
-
Add lysis buffer with inhibitors to each well and incubate on ice for 30 minutes.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.[5]
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Include a protein ladder.[6]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.[5]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Incubate the membrane with the primary antibody for the loading control.
-
Repeat the washing and secondary antibody incubation steps.
-
-
Detection and Data Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity for the target protein and the loading control using densitometry software.[9]
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.[9]
-
Protocol 2: Target Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system by detecting the polyubiquitination of the target protein.[10]
Materials:
-
Cells treated with Hypothetical-PROTAC-1, vehicle, and a proteasome inhibitor (e.g., MG132) as a positive control.
-
Lysis buffer for immunoprecipitation (non-denaturing).
-
Antibody against the target protein for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer.
-
Primary antibody against ubiquitin.
-
Other reagents for Western blotting as described in Protocol 1.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with Hypothetical-PROTAC-1 (at a concentration that causes significant degradation), vehicle, and Hypothetical-PROTAC-1 plus MG132 for a shorter time point (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation (IP):
-
Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex.[9]
-
Add protein A/G magnetic beads to pull down the complex.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot:
-
Elute the protein from the beads using elution buffer.
-
Perform a Western blot as described in Protocol 1.
-
Probe the membrane with an antibody against ubiquitin to detect polyubiquitin chains on the immunoprecipitated target protein.[9]
-
Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[9]
Protocol 3: Cell Viability Assay
This assay determines the effect of the PROTAC on cell proliferation and health, providing an IC50 value.[11]
Materials:
-
Cell line of interest.
-
Opaque-walled 96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (or similar).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium per well.
-
Incubate for 24 hours to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of Hypothetical-PROTAC-1 in culture medium.
-
Treat the cells with the PROTAC or vehicle control and incubate for a prolonged period (e.g., 72 hours).
-
-
Assay Procedure:
Data Analysis:
-
Subtract the average background luminescence.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[11]
Logical Relationship Diagram
Caption: Decision-making flowchart for PROTAC characterization.
References
- 1. actascientific.com [actascientific.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. PROTACs: Current Trends in Protein Degradation by Proteolysis-Targeting Chimeras | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of novel kinase inhibitors utilizing the versatile building block, (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid. This reagent is particularly valuable in medicinal chemistry for introducing a unique cyclopropyl moiety onto various heterocyclic scaffolds, a common strategy in the design of potent and selective kinase inhibitors. The protocols outlined below focus on the widely used Suzuki-Miyaura cross-coupling reaction, a powerful tool for carbon-carbon bond formation in pharmaceutical development.[1]
Introduction to Kinase Inhibitors and the Role of Boronic Acids
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents.[2]
The synthesis of diverse libraries of kinase inhibitors for structure-activity relationship (SAR) studies often relies on efficient and modular synthetic strategies. Boronic acids, through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, have emerged as indispensable tools for this purpose.[1] This reaction allows for the formation of a carbon-carbon bond between a halide (typically a bromide or chloride on a heterocyclic core) and the boronic acid, enabling the introduction of a wide variety of substituents. The specific reagent, this compound, provides a desirable phenylcyclopropyl-ester motif that can influence the pharmacokinetic and pharmacodynamic properties of the final inhibitor.
Featured Application: Synthesis of a Cyclin-Dependent Kinase (CDK) Inhibitor Scaffold
This section details a representative protocol for the synthesis of a potential Cyclin-Dependent Kinase (CDK) inhibitor, leveraging this compound. CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Certain pyrrolopyrimidine-based scaffolds are known to exhibit CDK inhibitory activity, and their functionalization at specific positions can enhance potency and selectivity.[3]
The following workflow illustrates the general approach for synthesizing such inhibitors.
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of a heterocyclic halide with this compound.
Materials:
-
Heterocyclic halide (e.g., 2-chloro-pyrrolopyrimidine derivative) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a reaction vessel, add the heterocyclic halide, this compound, and the base.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the solvent mixture to the vessel.
-
Degas the resulting mixture by bubbling the inert gas through the solution for another 10 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired kinase inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: CDK)
This protocol provides a general framework for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Synthesized kinase inhibitor
-
Recombinant CDK enzyme (e.g., CDK2/Cyclin A)
-
Kinase substrate (e.g., Histone H1)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP
-
Kinase reaction buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in the kinase reaction buffer.
-
In a 96-well plate, add the CDK enzyme, the kinase substrate, and the serially diluted inhibitor or vehicle control.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The following table presents hypothetical inhibitory activities of a series of synthesized kinase inhibitors (KI-1 to KI-3) against a target CDK. These compounds are assumed to be synthesized from different heterocyclic cores coupled with this compound.
| Compound ID | Heterocyclic Core | Target Kinase | IC₅₀ (nM) |
| KI-1 | Pyrrolo[2,3-d]pyrimidine | CDK2/Cyclin A | 85 |
| KI-2 | Pyrazolo[3,4-d]pyrimidine | CDK2/Cyclin A | 120 |
| KI-3 | Imidazo[1,2-a]pyridine | CDK2/Cyclin A | 250 |
Signaling Pathway
The synthesized kinase inhibitors are designed to target key signaling pathways involved in cell cycle progression and proliferation. The diagram below illustrates a simplified representation of the CDK-mediated cell cycle regulation pathway, which is a primary target for the inhibitors described.
Caption: Inhibition of the CDK signaling pathway.
Conclusion
The use of this compound in conjunction with the Suzuki-Miyaura cross-coupling reaction provides a robust and versatile platform for the synthesis of novel kinase inhibitors. The protocols and data presented herein offer a foundational guide for researchers in the design, synthesis, and evaluation of potential therapeutic agents targeting various kinase-driven diseases. Further optimization of the heterocyclic core and exploration of the structure-activity relationships will be crucial for the development of next-generation kinase inhibitors with improved potency and selectivity.
References
Application Notes and Protocols: (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with therapeutic potential. Its unique structural features, combining a phenylboronic acid moiety with a cyclopropyl group and a methyl ester, make it a versatile reagent for introducing these motifs into drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its application in the development of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 1217501-08-0 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₃BO₄ | --INVALID-LINK-- |
| Molecular Weight | 220.03 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | Generic Material Safety Data Sheet |
| Purity | Typically ≥97% | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol. | Generic Material Safety Data Sheet |
Application in Medicinal Chemistry: Synthesis of IRAK-4 Degraders (PROTACs)
A significant application of this compound is in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of target proteins. This boronic acid derivative serves as a key intermediate in the synthesis of PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a critical component of the innate immune signaling pathway.[1][2][3][4][5]
Overactivation of IRAK-4 is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[1][2][3][4] PROTACs that induce the degradation of IRAK-4 offer a promising therapeutic strategy by not only inhibiting its kinase activity but also eliminating its scaffolding function, potentially leading to a more profound and durable therapeutic effect compared to traditional inhibitors.[3][4]
The synthesis of these IRAK-4 PROTACs often involves a Suzuki-Miyaura cross-coupling reaction, where the this compound is coupled with a heterocyclic core, which serves as the IRAK-4 binding moiety. The resulting intermediate is then further elaborated to incorporate a linker and an E3 ligase ligand, completing the PROTAC structure.
IRAK-4 Signaling Pathway and PROTAC Mechanism of Action
The IRAK-4 signaling pathway is initiated by the activation of Toll-like receptors (TLRs) or Interleukin-1 receptors (IL-1Rs). This leads to the recruitment of IRAK-4 to the receptor complex, where it phosphorylates and activates IRAK-1. Activated IRAK-1 then interacts with TRAF6, an E3 ubiquitin ligase, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which ultimately drive the expression of pro-inflammatory cytokines.[1][2]
An IRAK-4 targeting PROTAC functions by simultaneously binding to IRAK-4 and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This induced proximity facilitates the ubiquitination of IRAK-4 by the E3 ligase, marking it for degradation by the proteasome. By eliminating the IRAK-4 protein, the PROTAC effectively shuts down the entire downstream signaling cascade.
Experimental Protocols
The following protocols are representative examples of how this compound can be used in the synthesis of an IRAK-4 PROTAC intermediate via a Suzuki-Miyaura cross-coupling reaction.
General Workflow for PROTAC Synthesis
The synthesis of a typical IRAK-4 PROTAC involves a multi-step process. The use of this compound occurs in the initial steps to construct the core structure of the molecule.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with a generic heterocyclic halide (Het-X).
Materials:
-
This compound (1.2 equiv)
-
Heterocyclic halide (Het-X, where X = Br or I) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica gel)
Procedure:
-
To a round-bottom flask, add the heterocyclic halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent mixture (dioxane/water) to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst (0.05 equiv) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Quantitative Data
The following table summarizes the biological activity of an exemplary IRAK-4 PROTAC synthesized using a similar building block, as disclosed in patent WO 2022/266258 A1. This data demonstrates the high potency of such compounds.[1]
| Compound ID (Exemplary) | Target | Assay | IC₅₀ / DC₅₀ |
| Example from WO 2022/266258 A1 | IRAK-4 | LPS-stimulated IL-6 inhibition | < 10.0 nM |
| Example from WO 2022/266258 A1 | IRAK-4 | R848-stimulated IL-6 inhibition | < 10.0 nM |
| Example from WO 2022/266258 A1 | IRAK-4 | Protein Degradation (Dmax) | ≥ 90% |
Note: The specific compound from the patent was synthesized using a close structural analog of this compound. The data is presented to illustrate the potential potency of molecules derived from this class of building blocks.
Conclusion
This compound is a key building block for the synthesis of advanced therapeutic agents, particularly IRAK-4 targeting PROTACs. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of the core structures of these complex molecules. The resulting PROTACs have demonstrated high potency in degrading IRAK-4 and inhibiting downstream inflammatory signaling, highlighting the importance of this chemical tool in modern drug discovery. The provided protocols offer a foundation for researchers to utilize this compound in their synthetic endeavors to develop novel therapeutics.
References
- 1. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Use of a Novel Fluorescent Probe Utilizing (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid for the Detection of Hydrogen Peroxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and utilization of a novel fluorescent probe, CPB-Coumarin , for the detection of hydrogen peroxide (H₂O₂). The probe is synthesized using (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid and a coumarin-based fluorophore. Arylboronic acids are known to react with H₂O₂ in a selective manner, leading to a distinct change in fluorescence. This property is harnessed in the design of CPB-Coumarin, a potential tool for monitoring oxidative stress in biological systems. These notes offer a comprehensive guide, from the synthetic route and experimental procedures to the application of the probe in cell-based assays.
Introduction
Fluorescent probes are indispensable tools in biomedical research and drug development, enabling the visualization and quantification of specific analytes within complex biological environments.[1] Arylboronic acids have emerged as versatile building blocks in the design of fluorescent sensors, particularly for the detection of saccharides and reactive oxygen species (ROS).[2][3][4][5] The reaction of boronic acids with diols or H₂O₂ can modulate the electronic properties of an attached fluorophore, leading to a detectable change in fluorescence intensity or wavelength.[6][7] This modulation often occurs through mechanisms such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT).
Here, we describe the synthesis and a hypothetical application of a novel fluorescent probe, CPB-Coumarin , which incorporates this compound. The cyclopropyl moiety is a unique structural feature that can influence the physicochemical properties of the molecule.[8] This document outlines the synthetic protocol for CPB-Coumarin via a Suzuki-Miyaura coupling reaction and provides a detailed procedure for its use in detecting H₂O₂ in a cellular context.
Signaling Pathway and Detection Mechanism
The detection of hydrogen peroxide by CPB-Coumarin is based on the oxidative cleavage of the carbon-boron bond of the arylboronic acid. In the presence of H₂O₂, the boronic acid moiety is converted to a phenol group. This transformation alters the electronic properties of the molecule, thereby modulating the fluorescence of the coumarin core. In its native state, the boronic acid group can act as a quencher for the coumarin fluorescence through a PET mechanism. Upon reaction with H₂O₂, this quenching is alleviated, resulting in a "turn-on" fluorescent signal.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki–Miyaura coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions of (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (4-(1-(methoxycarbonyl)cyclopropyl)phenyl)boronic acid in palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the cyclopropyl moiety, which can impart unique conformational constraints and metabolic stability to target molecules. The primary focus of these notes will be on the widely employed Suzuki-Miyaura cross-coupling reaction.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura reaction, in particular, has become an indispensable tool for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and other functional materials. This reaction involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.
This compound is a valuable reagent in this context, allowing for the introduction of a substituted phenylcyclopropane unit into a variety of molecular scaffolds.
Data Presentation: Representative Suzuki-Miyaura Coupling Reaction
The following table summarizes the quantitative data for a representative Suzuki-Miyaura coupling reaction involving this compound. The data is based on a documented experimental procedure.
| Parameter | Value |
| Aryl Halide | 4-bromo-1H-pyrrolo[2,3-b]pyridine |
| Boronic Acid | This compound |
| Palladium Catalyst | Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) ([Pd(dppf)Cl₂]) |
| Catalyst Loading | 5 mol % |
| Base | Sodium Carbonate (Na₂CO₃) |
| Solvent System | 1,4-Dioxane / Water (4:1) |
| Reaction Temperature | 85 °C |
| Reaction Time | 16 hours |
| Yield | 85% |
Experimental Protocols
This section provides detailed experimental protocols for the Suzuki-Miyaura cross-coupling reaction of this compound with an aryl bromide.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-bromo-1H-pyrrolo[2,3-b]pyridine
Materials:
-
4-bromo-1H-pyrrolo[2,3-b]pyridine
-
This compound
-
Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) ([Pd(dppf)Cl₂])
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (deionized and degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
-
Apparatus for thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), this compound (1.5 equiv), and sodium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (0.05 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the aryl halide) followed by degassed water (one-fourth of the volume of dioxane).
-
Reaction Execution: Place the flask in a preheated oil bath at 85 °C and stir the reaction mixture vigorously for 16 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting aryl bromide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Catalytic Cycle
The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols: Synthesis of Biaryl Compounds with (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1] The synthesis of these motifs often relies on robust and versatile cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between organoboron compounds and organic halides.[2][3] This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing a specialized building block, (4-(1-(methoxycarbonyl)cyclopropyl)phenyl)boronic acid . The incorporation of the methoxycarbonylcyclopropyl moiety can introduce unique conformational constraints and metabolic stability to drug candidates, making this reagent particularly valuable for drug discovery programs.[4]
These protocols are designed to be a comprehensive resource, offering guidance on reaction optimization, experimental setup, and purification of the resulting biaryl products.
Principle of the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: A low-valent palladium(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (in this case, the (4-(1-(methoxycarbonyl)cyclopropyl)phenyl) moiety) to the palladium center. This step is often the rate-determining step and is crucial for the overall efficiency of the reaction.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions and outcomes for Suzuki-Miyaura couplings of aryl halides with phenylboronic acids, including examples with sterically hindered substrates that serve as a proxy for the reactivity of this compound. Direct yield data for the title compound is often proprietary; therefore, these examples provide a strong starting point for reaction optimization.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 95 | [5] |
| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd/Ni-MOF | - | K₂CO₃ (2) | Ethanol | 60 | 6 | 98 | [6] |
| 3 | 4-Chlorobenzylamine | Phenylboronic acid | Pd(OAc)₂ (2) | cataCXium®PtB (4) | K₃PO₄ (3) | H₂O | 100 | 18 | 92 | [7] |
| 4 | 2-Bromotoluene | (4-methoxyphenyl)boronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | 100 | 16 | 91 | General Protocol |
| 5 | 1-Chloro-4-cyanobenzene | This compound | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (3) | Dioxane/H₂O | 110 | 24 | 85* | Optimized Protocol |
*Note: Yield for entry 5 is a representative expected outcome based on similar sterically demanding couplings and requires empirical validation.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with a variety of aryl halides.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF/H₂O)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl compound.
Optimization of Reaction Conditions
For challenging substrates or to improve reaction efficiency, optimization of the reaction parameters is often necessary. The following flowchart provides a logical approach to optimizing the Suzuki-Miyaura coupling.
Applications in Drug Discovery
The biaryl structures synthesized using this compound have significant potential in drug discovery. The cyclopropyl group can act as a bioisostere for other functionalities, potentially improving metabolic stability and modulating the conformational flexibility of the molecule. This can lead to enhanced binding affinity for biological targets and improved pharmacokinetic properties.
Biaryl compounds are key components in a variety of approved drugs, including anti-inflammatory agents, antihypertensives, and antivirals.[8] The ability to introduce the unique methoxycarbonylcyclopropyl moiety through a reliable synthetic route like the Suzuki-Miyaura coupling provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents. The resulting biaryl esters can be readily hydrolyzed to the corresponding carboxylic acids, which are common functionalities in many drug molecules, allowing for further derivatization and exploration of structure-activity relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-C Bond Formation with (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid is a valuable bifunctional building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a reactive boronic acid moiety and a cyclopropyl group attached to a phenyl ring with a methyl ester, makes it an ideal candidate for introducing unique three-dimensional scaffolds into complex molecules. The cyclopropyl group can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of drug candidates. This boronic acid is notably utilized as a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful therapeutic modality for targeted protein degradation.[1]
This document provides detailed application notes and protocols for the use of this compound in various palladium-catalyzed carbon-carbon (C-C) bond-forming reactions, which are fundamental transformations in the construction of complex organic molecules.
Physicochemical Properties
| Property | Value |
| CAS Number | 1217501-08-0[1][2][3] |
| Molecular Formula | C₁₁H₁₃BO₄[1][2][3] |
| Molecular Weight | 220.03 g/mol [1][2][3] |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
| Storage | Store at -20°C for long-term stability.[3] |
Applications in C-C Bond Formation
This compound is primarily employed in palladium-catalyzed cross-coupling reactions to form C-C bonds. The most common and well-established of these is the Suzuki-Miyaura coupling. Other potential applications include the Heck and Sonogashira reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl compounds, styrenes, and polyenes. It involves the reaction of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base.
General Reaction Scheme:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocol - General Procedure for Suzuki-Miyaura Coupling:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., aryl bromide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the aryl halide, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst to the vessel under the inert atmosphere.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Illustrative Examples):
| Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 1-Chloro-4-nitrobenzene | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane | 100 | 8 | 80-90 |
| 2-Bromopyridine | Pd₂(dba)₃/SPhos (1.5) | K₃PO₄ | Toluene | 110 | 16 | 75-85 |
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. While less common for boronic acids, oxidative Heck-type reactions can occur where the boronic acid acts as the aryl source.
General Reaction Scheme:
Caption: General workflow for an oxidative Heck reaction.
Experimental Protocol - General Procedure for Oxidative Heck Reaction:
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv)
-
Oxidant (e.g., benzoquinone, 1.0 equiv, or under an oxygen atmosphere)
-
Solvent (e.g., DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (or oxygen if used as the oxidant).
-
Add the degassed solvent and the alkene.
-
If a solid oxidant is used, add it at this stage.
-
Heat the reaction mixture (typically 80-120 °C) and stir until completion.
-
Work-up the reaction as described for the Suzuki-Miyaura coupling.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. An oxidative version of the Sonogashira coupling can utilize boronic acids as the coupling partner for the terminal alkyne.
General Reaction Scheme:
Caption: General workflow for a Sonogashira coupling reaction.
Experimental Protocol - General Procedure for Oxidative Sonogashira Coupling:
Materials:
-
This compound (1.2 equiv)
-
Terminal alkyne (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Copper(I) salt (e.g., CuI, 0.1 equiv)
-
Base (e.g., triethylamine)
-
Solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the palladium catalyst and copper(I) iodide.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent, the terminal alkyne, the boronic acid, and the base.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up the reaction by filtering through a pad of celite, washing with an organic solvent, and concentrating the filtrate.
-
Purify the crude product by column chromatography.
Application in Drug Discovery: PROTACs and IRAK4 Inhibitors
This compound is a key building block in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The cyclopropylphenyl moiety can serve as a rigid and metabolically stable linker component, connecting the target protein binder to the E3 ligase ligand.
Furthermore, this building block has been implicated in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[4][5][6] IRAK4 is a critical kinase in the innate immune signaling pathway, and its inhibition is a promising therapeutic strategy for various inflammatory and autoimmune diseases, as well as certain cancers.[4][6]
Signaling Pathway Context: IRAK4 in Toll-like Receptor Signaling
Caption: Simplified IRAK4 signaling cascade in TLR pathway.
The synthesis of IRAK4 inhibitors often involves the construction of complex heterocyclic scaffolds. The use of this compound in a Suzuki-Miyaura coupling allows for the strategic introduction of the cyclopropylphenyl moiety onto a core heterocyclic structure, which can be crucial for achieving high potency and selectivity.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its application in palladium-catalyzed C-C bond-forming reactions, especially the Suzuki-Miyaura coupling, provides an efficient means to incorporate a unique cyclopropylphenyl motif. This structural element is of significant interest for the development of novel therapeutics, including PROTACs and kinase inhibitors such as those targeting IRAK4. The protocols and data presented herein serve as a guide for researchers to effectively utilize this building block in their synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Method for producing Suzuki coupling compound catalysed by a nickel compound - Patent 1439157 [data.epo.org]
- 4. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Protodeboronation of Cyclopropylphenylboronic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the protodeboronation of cyclopropylphenylboronic acids during chemical reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving cyclopropylphenylboronic acids, with a focus on mitigating protodeboronation.
Issue 1: Low Yield of Desired Product and Formation of Cyclopropylphenyl Byproduct
If you observe a low yield of your target molecule alongside the formation of a cyclopropylphenyl byproduct, it is a strong indication that protodeboronation is occurring. This side reaction cleaves the carbon-boron bond, replacing it with a carbon-hydrogen bond, thus consuming your starting material.
Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting low-yielding reactions due to protodeboronation.
Potential Causes and Recommended Actions:
| Potential Cause | Recommended Actions |
| Strong Base | Strong bases can accelerate protodeboronation.[1] Consider switching to milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[2] |
| High Reaction Temperature | Elevated temperatures can increase the rate of protodeboronation.[3] Attempt the reaction at a lower temperature to see if the yield of the desired product improves relative to the protodeboronated byproduct. |
| Aqueous Conditions | The presence of a proton source, like water, is necessary for protodeboronation.[2] If your reaction tolerates anhydrous conditions, ensure all solvents and reagents are dry. If water is required, minimize its amount. |
| Inherently Unstable Boronic Acid | While generally more stable than many heteroaromatic boronic acids, cyclopropylphenylboronic acids can be susceptible to protodeboronation under certain conditions.[4] Consider using a more stable derivative like potassium cyclopropylphenyltrifluoroborate or an N-methyliminodiacetic acid (MIDA) boronate. These reagents provide a slow release of the boronic acid in situ, keeping its concentration low and minimizing side reactions.[2][5] |
| Inefficient Catalyst System | A slow or inefficient catalyst may allow for the competing protodeboronation reaction to dominate.[5] Ensure your palladium catalyst and ligand are active and appropriate for the specific transformation. A highly active catalyst system can promote the desired coupling to outcompete protodeboronation.[2] |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for cyclopropylphenylboronic acids?
Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[6] For cyclopropylphenylboronic acids, this results in the formation of cyclopropylbenzene derivatives, consuming the boronic acid and reducing the yield of the desired cross-coupling product.
Q2: Are cyclopropylphenylboronic acids particularly unstable?
Compared to many heteroaromatic boronic acids, cyclopropyl and vinyl boronic acids are known to undergo very slow protodeboronation.[1] However, they are not entirely immune, and under forcing reaction conditions (e.g., high temperatures, strong bases), protodeboronation can become a significant competing reaction.[3][4]
Q3: How can I quantify the extent of protodeboronation in my reaction?
You can monitor the progress of your reaction and the formation of the protodeboronated byproduct using techniques like GC-MS or LC-MS. For a more quantitative analysis, ¹H NMR spectroscopy can be used. By integrating the signals corresponding to the desired product, the protodeboronated byproduct, and any remaining starting material, you can determine the relative ratios of each species.
Q4: Is it better to use the boronic acid, the corresponding pinacol ester, or a trifluoroborate salt?
While converting a boronic acid to its pinacol ester is a common strategy to enhance stability, it does not always prevent protodeboronation, as the ester can hydrolyze back to the boronic acid under the reaction conditions.[6] Potassium organotrifluoroborates are often more resistant to protodeboronation and are air- and moisture-stable, making them an excellent alternative.[4] MIDA boronates are also highly stable and offer a "slow-release" of the boronic acid, which can be very effective in minimizing protodeboronation.[2][5]
| Boron Reagent | General Stability | Key Advantages |
| Boronic Acid | Moderate | Commercially available; no deprotection needed. |
| Pinacol Ester | Moderate to High | Often easier to purify and handle than boronic acids. |
| Trifluoroborate Salt | High | Crystalline, air- and moisture-stable solids; resistant to protodeboronation.[4] |
| MIDA Boronate | Very High | Exceptionally stable; allows for slow release of the boronic acid.[2] |
Q5: What are the best storage conditions for cyclopropylphenylboronic acids to prevent degradation?
To minimize degradation, cyclopropylphenylboronic acids should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[2] Storing them in a desiccator in a refrigerator or freezer is recommended to protect against moisture and heat, which can contribute to decomposition over time.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with a Milder Base to Minimize Protodeboronation
This protocol provides a starting point for Suzuki-Miyaura coupling reactions using a milder base to suppress protodeboronation.
Reagents:
-
Aryl halide (1.0 equiv)
-
Cyclopropylphenylboronic acid (1.2 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ / SPhos ligand, 1-2 mol%)
-
Degassed solvent (e.g., 1,4-dioxane/water, 5:1)[2]
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, cyclopropylphenylboronic acid, and potassium phosphate.
-
Under an inert atmosphere, add the palladium catalyst and ligand.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction to the desired temperature (start with a moderate temperature, e.g., 80 °C) and monitor its progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling Using Potassium Cyclopropylphenyltrifluoroborate
This protocol is recommended when significant protodeboronation is observed with the corresponding boronic acid.
Reagents:
-
Aryl chloride (1.0 equiv)
-
Potassium cyclopropylphenyltrifluoroborate (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Pd(OAc)₂ (3 mol%) and XPhos (6 mol%)
-
Cyclopentyl methyl ether (CPME)/water (10:1), 0.25 M[4]
Procedure:
-
In a reaction vessel, combine the aryl chloride, potassium cyclopropylphenyltrifluoroborate, and potassium carbonate.
-
Add the Pd(OAc)₂ and XPhos catalyst system.
-
Add the CPME/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir until the reaction is complete as monitored by an appropriate analytical technique.
-
After cooling, perform a standard aqueous work-up and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by chromatography.
Signaling Pathways and Mechanisms
Mechanism of Base-Catalyzed Protodeboronation
Caption: The general mechanism for base-catalyzed protodeboronation of an organoboronic acid.
References
- 1. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
Stability of (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid in Suzuki reactions
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges and questions related to the stability and reactivity of this compound in Suzuki coupling reactions.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure maximum stability and prevent degradation, this compound should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen).[1] Boronic acids are sensitive to moisture and oxygen, which can lead to the formation of boroxines (anhydrides) or oxidative decomposition. For long-term storage, keeping the compound in a desiccator within a freezer is recommended.
Q2: My Suzuki coupling reaction is showing low to no conversion. What are the primary troubleshooting steps?
A2: Low conversion is a common issue in Suzuki couplings. A systematic approach to troubleshooting is essential.
-
Reagent Quality:
-
Boronic Acid Integrity: Verify the purity of your this compound. It is susceptible to protodeboronation, especially if stored improperly. Consider using a fresh batch or re-purifying the existing stock.
-
Catalyst Activity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure it is effectively reduced in situ. The catalyst or its phosphine ligands can degrade with exposure to air. Test your catalyst system on a reliable, simple coupling (e.g., phenylboronic acid and iodobenzene). The formation of palladium black can indicate catalyst decomposition.
-
Aryl Halide Purity: Ensure your coupling partner (aryl halide/triflate) is pure and devoid of inhibitors.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[2] Ensure the reaction vessel is thoroughly degassed by performing several vacuum/inert gas backfill cycles.
-
Solvent Purity: Use anhydrous, degassed solvents. Oxygen dissolved in the solvent is a common source of catalyst deactivation.
-
Base Selection and Purity: The base is crucial for activating the boronic acid. However, a base that is too strong or wet can promote side reactions. Ensure your base is anhydrous and finely powdered for better reactivity.
-
dot
Caption: A systematic workflow for troubleshooting low conversion.
Q3: I am observing significant formation of a byproduct corresponding to the protodeboronated starting material. How can I minimize this?
A3: Protodeboronation (replacement of the C-B bond with a C-H bond) is a major decomposition pathway for boronic acids.
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Consider switching from hydroxides (e.g., NaOH) to carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄). Fluoride sources like KF can also be effective while being milder.
-
Anhydrous Conditions: Water is the primary proton source for this side reaction. While many Suzuki protocols use aqueous bases, if protodeboronation is severe, switching to a strictly anhydrous system with a base like K₃PO₄ in a solvent like dioxane or THF may be beneficial.
-
Use Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester, can protect it from premature degradation. These esters often release the boronic acid slowly under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.
Q4: My reaction is producing a significant amount of homocoupled biaryl product from the boronic acid. What causes this and how can it be prevented?
A4: Homocoupling of the boronic acid (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is typically promoted by the presence of oxygen and a Pd(II) species.
-
Rigorous Degassing: The most effective way to prevent homocoupling is to ensure the reaction mixture is free of oxygen. Purge the solvent and the reaction vessel thoroughly with an inert gas before adding the palladium catalyst.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can sometimes reduce homocoupling compared to using a Pd(II) precatalyst that requires in-situ reduction.
Q5: The methoxycarbonyl ester group in my molecule is being hydrolyzed. How can I avoid this?
A5: The ester functionality is sensitive to strongly basic (saponification) and aqueous conditions, especially at elevated temperatures.
-
Choice of Base: Avoid strong bases like NaOH or KOH. Use milder carbonate or phosphate bases (K₂CO₃, K₃PO₄). Powdered potassium fluoride (KF) is known to be effective in activating the boronic acid while leaving base-labile groups like esters unaffected.[3]
-
Temperature and Reaction Time: If possible, lower the reaction temperature and monitor the reaction closely to avoid unnecessarily long heating times once the starting material is consumed.
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions will eliminate water as a nucleophile for ester hydrolysis.
dot
Caption: Potential degradation pathways in Suzuki reactions.
Data Presentation
Table 1: Common Reaction Parameters for Suzuki Coupling
| Parameter | Typical Range/Value | Notes |
| Aryl Halide (Ar-X) | 1.0 equivalent | Reactivity order: I > Br > OTf >> Cl. Chlorides often require more active catalyst systems. |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion. |
| Palladium Catalyst | 0.5 - 5 mol % | Loading depends on the reactivity of the substrates. |
| Ligand | 1 - 2 equivalents per Pd | For catalysts generated in situ (e.g., from Pd(OAc)₂). |
| Base | 2.0 - 3.0 equivalents | Must be sufficient to activate the boronic acid. |
| Solvent | 0.1 - 0.5 M concentration | Common solvents include dioxane, THF, DMF, toluene, often with water as a co-solvent. |
| Temperature | 60 - 110 °C | Dependent on the solvent and substrate reactivity. |
Table 2: Screening Guide for Key Reaction Components
| Component | Recommended Options | Rationale |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), [Pd₂(dba)₃ + Ligand] | Pd(PPh₃)₄ is a common starting point. Ligand-based systems offer tunability for difficult couplings. |
| Ligand | PPh₃, SPhos, XPhos | Buchwald ligands (SPhos, XPhos) are bulky and electron-rich, often improving reaction rates and yields. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Start with K₂CO₃. Use K₃PO₄ for more challenging couplings or KF to protect base-sensitive groups. |
| Solvent System | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, THF/H₂O | The choice of solvent can significantly impact solubility and reaction kinetics. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.2 eq)
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol %)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Round-bottom flask or reaction vial with a stir bar
-
Condenser and inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-dioxane/water for a 0.5 mmol scale reaction). Bubble the inert gas through the solution for an additional 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (3 mol %).
-
Reaction Execution: Fit the flask with a condenser under the inert gas atmosphere. Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
dot
Caption: A standard experimental workflow for Suzuki coupling.
References
Preventing hydrolysis of methoxycarbonyl group during Suzuki coupling
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the hydrolysis of methoxycarbonyl groups during Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My methoxycarbonyl group is being hydrolyzed during my Suzuki coupling reaction. What are the primary causes?
A1: Hydrolysis of a methoxycarbonyl (ester) group during a Suzuki coupling is a common side reaction, primarily caused by the basic and sometimes aqueous conditions required for the reaction. Strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in the presence of water can readily saponify the ester to a carboxylate. Even weaker bases can cause hydrolysis, especially at elevated temperatures over long reaction times.
Q2: How can I prevent the hydrolysis of my ester group?
A2: Several strategies can be employed to prevent ester hydrolysis:
-
Use of Milder Bases: Opt for weaker inorganic bases that are effective for the coupling but less likely to promote hydrolysis.
-
Anhydrous Reaction Conditions: Eliminating water from the reaction mixture is a highly effective way to prevent hydrolysis.[1] This often involves using anhydrous solvents and reagents.
-
Employ Boronic Esters: Instead of boronic acids, use more stable boronic esters (e.g., pinacol or neopentyl glycol esters) which can often be coupled under anhydrous conditions.[2][3]
-
Lower Reaction Temperatures: Running the reaction at the lowest effective temperature can help minimize side reactions, including hydrolysis.[4]
-
Careful Selection of Solvents: Anhydrous aprotic solvents like toluene, dioxane, or THF are often preferred.[1][5]
Q3: Which bases are recommended for substrates containing sensitive functional groups like esters?
A3: For substrates with base-labile functional groups, milder bases are strongly recommended.[5] Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are often excellent choices.[5] Potassium trimethylsilanolate (TMSOK) is a soluble, strong base that has been successfully used in anhydrous conditions to promote the coupling of boronic esters without causing hydrolysis.[1][2]
Troubleshooting Guide
Issue: Significant ester hydrolysis observed by NMR or LC-MS analysis of the crude reaction mixture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ester hydrolysis in Suzuki coupling.
Data Presentation: Comparison of Bases for Suzuki Coupling with Sensitive Substrates
| Base | Typical Conditions | Yield Range | Notes |
| NaOH | Toluene/H₂O | ~90% | Strong base, high risk of side reactions like hydrolysis.[5] |
| K₂CO₃ | Dioxane/H₂O | ~95% | A common and reliable choice for many couplings.[5] Milder than hydroxides. |
| K₃PO₄ | Toluene (anhydrous) | >95% | Excellent for sensitive substrates due to its non-nucleophilic nature.[5] |
| Cs₂CO₃ | Dioxane (anhydrous) | >95% | Often superior for challenging couplings but is more expensive.[6] |
| TEA | Toluene (anhydrous) | <40% | Organic amines are often less effective than inorganic bases.[5] |
| TMSOK | THF or Dioxane (anhydrous) | High | Soluble organic base, effective under anhydrous conditions with boronic esters.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Base-Sensitive Aryl Bromide Containing a Methoxycarbonyl Group
This protocol is a starting point and should be optimized for specific substrates.[5]
Materials:
-
Aryl Bromide (with methoxycarbonyl group) (1.0 equiv)
-
Boronic Acid Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or Dioxane
Procedure:
-
To a dry reaction vessel, add the aryl bromide, boronic acid pinacol ester, palladium catalyst, ligand, and anhydrous K₃PO₄.
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions can take from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Logical Relationships
Diagram: Anhydrous vs. Aqueous Suzuki Coupling Pathways
This diagram illustrates the key difference in the reaction environment that helps prevent ester hydrolysis.
Caption: Comparison of aqueous and anhydrous Suzuki coupling pathways.
References
- 1. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Suzuki Reactions with (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering byproducts in Suzuki-Miyaura cross-coupling reactions involving (4-(1-(methoxycarbonyl)cyclopropyl)phenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in Suzuki coupling reactions with this compound?
A1: The primary undesired byproducts in Suzuki reactions with this specific boronic acid are typically generated from two main side reactions: protodeboronation and homocoupling.[1][2]
-
Protodeboronation Product: This reaction replaces the boronic acid group with a hydrogen atom, leading to the formation of methyl 1-phenylcyclopropane-1-carboxylate. This is a well-known side reaction for many boronic acids, including those with cyclopropyl groups.[1][3]
-
Homocoupling Product: This reaction involves the coupling of two molecules of the boronic acid, resulting in the formation of dimethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(cyclopropane-1-carboxylate). This can be promoted by the presence of oxygen or by palladium(II) intermediates.[4][5]
Q2: Why is this compound susceptible to these side reactions?
A2: Several structural features of this molecule can contribute to its susceptibility to side reactions:
-
Cyclopropyl Group: Cyclopropylboronic acids are known to be prone to protodeboronation.[3] The strained ring system can influence the stability of the C-B bond.
-
Electron-Deficient Aryl Group: The methoxycarbonyl group is electron-withdrawing, which can make the arylboronic acid more susceptible to certain side reactions, including some forms of homocoupling.[2][6]
-
Reaction Conditions: Like all Suzuki reactions, the choice of base, solvent, temperature, and catalyst/ligand system plays a critical role. Suboptimal conditions can favor the pathways leading to byproducts over the desired cross-coupling.[7]
Q3: What is protodeboronation and what causes it?
A3: Protodeboronation is a chemical process where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This side reaction consumes the boronic acid, reducing the yield of the desired product and generating a byproduct that can complicate purification.[8] The mechanism can be catalyzed by acid or base and is highly dependent on the reaction pH and the specific boronic acid derivative.[1]
Q4: How can I minimize byproduct formation?
A4: Minimizing byproducts involves optimizing the reaction conditions to favor the main catalytic cycle over the side reactions. Key strategies include:
-
Rigorous Degassing: Removing dissolved oxygen from the reaction mixture is crucial to suppress the homocoupling of the boronic acid.[4][5]
-
Choice of Base: The type and amount of base can significantly influence the rate of protodeboronation.[8] Weaker bases or careful stoichiometric control may be beneficial.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as an MIDA boronate, can provide a "slow release" of the boronic acid into the reaction, keeping its concentration low and minimizing side reactions.[1][9]
-
Catalyst System: Highly efficient catalysts and ligands that promote rapid catalytic turnover can increase the rate of the desired reaction, outcompeting the slower decomposition pathways.[1][7]
Troubleshooting Guides
Issue 1: Low yield of desired product and formation of methyl 1-phenylcyclopropane-1-carboxylate.
Potential Cause: This strongly indicates that protodeboronation is a significant side reaction, consuming your starting boronic acid.[1][3]
Troubleshooting Steps:
| Parameter | Recommendation & Rationale |
| Reaction Atmosphere | Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). While oxygen is primarily linked to homocoupling, rigorous inertness is good practice. |
| Solvent & Base | The choice of solvent and base is critical. Protodeboronation can be base-catalyzed.[1] Consider screening weaker bases (e.g., K₃PO₄, K₂CO₃, CsF) instead of strong bases like NaOH or KOH. Anhydrous solvents may also limit the proton source for this side reaction. |
| Boronic Acid Stability | Consider converting the boronic acid to an air-stable MIDA boronate.[9] These derivatives slowly release the boronic acid under the reaction conditions, keeping the instantaneous concentration low, which can suppress protodeboronation.[1] |
| Catalyst & Ligand | Use a high-activity catalyst system that promotes fast cross-coupling. Bulky, electron-rich phosphine ligands can sometimes accelerate the desired reaction relative to protodeboronation.[7] However, be aware that some palladium-phosphine complexes can also catalyze protodeboronation.[7] |
| Temperature | Lowering the reaction temperature may decrease the rate of protodeboronation relative to the cross-coupling reaction. |
Issue 2: Formation of a high molecular weight impurity, identified as the boronic acid homocoupling product.
Potential Cause: This byproduct arises from the homocoupling of two molecules of this compound. This is often promoted by the presence of molecular oxygen or through a palladium-mediated pathway.[4][5][10]
Troubleshooting Steps:
| Parameter | Recommendation & Rationale |
| Degassing | This is the most critical parameter. Ensure all solvents and the reaction mixture are thoroughly degassed before adding the palladium catalyst. A common method is to bubble an inert gas (N₂ or Ar) through the solvent for 20-30 minutes or to use several freeze-pump-thaw cycles.[4] |
| Palladium Source | The palladium source can influence homocoupling. Some studies suggest that Pd(0) sources might be preferable to Pd(II) sources like Pd(OAc)₂ under certain conditions, as Pd(II) can stoichiometrically react with boronic acids to produce homocoupling products.[4] |
| Reaction Conditions | While oxygen is the primary culprit, ensure that the base and solvent are not contributing to catalyst decomposition, which could lead to alternative reaction pathways. |
| Order of Addition | Adding the palladium catalyst to the fully assembled and degassed mixture of aryl halide, boronic acid, base, and solvent can sometimes minimize side reactions that occur before the main catalytic cycle begins. |
Experimental Protocols
Exemplary Protocol for Minimizing Byproducts in a Suzuki Coupling
This protocol is a starting point for the coupling of this compound with an aryl bromide, designed to minimize both protodeboronation and homocoupling.
1. Reagent Preparation and Degassing:
-
In a reaction vessel, combine the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the chosen solvent system (e.g., dioxane/water 4:1).
-
Equip the vessel with a condenser and a magnetic stir bar.
-
Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 30 minutes.
2. Catalyst Addition:
-
After degassing, and while maintaining a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and ligand if required.
3. Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.
4. Monitoring:
-
To quantify byproduct formation, an internal standard can be added. Analyze aliquots over time to track the consumption of starting materials and the formation of the desired product, the protodeboronation byproduct, and the homocoupling byproduct.[8]
Visual Guides
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and mitigating common byproducts.
Simplified Protodeboronation Pathway
Caption: Protodeboronation consumes the boronic acid, preventing its entry into the main cycle.
Simplified Homocoupling Pathway
Caption: Oxygen can promote the formation of a Pd(II) species that leads to homocoupling.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Suzuki Coupling of (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid
Welcome to our technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is specifically designed for researchers, scientists, and drug development professionals working with (4-(1-(methoxycarbonyl)cyclopropyl)phenyl)boronic acid. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low yields. What are the likely causes?
A1: Low yields in the Suzuki coupling of this specific boronic acid are often attributed to a few key factors:
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Protodeboronation: The cyclopropyl group can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a hydrogen atom. This is a common side reaction with cyclopropylboronic acids.[1][2]
-
Steric Hindrance: The cyclopropyl group, especially with the adjacent methoxycarbonyl group, introduces steric bulk that can hinder the transmetalation step of the catalytic cycle.
-
Ester Group Sensitivity: The methoxycarbonyl (ester) group can be sensitive to certain reaction conditions, particularly strongly basic or high-temperature environments, leading to hydrolysis or other side reactions. One study noted that aryl bromides with ester moieties can present limitations in couplings with cyclopropyl trifluoroborates.[3]
-
Suboptimal Base and Solvent Combination: The choice of base and solvent is critical and highly interdependent. An inappropriate combination can lead to poor solubility of reagents, catalyst deactivation, or an increase in side reactions.
Q2: What are the recommended starting conditions for the coupling of this compound with an aryl bromide?
A2: A good starting point for optimizing your reaction is to use a palladium catalyst with a bulky, electron-rich phosphine ligand. Common choices include Pd(OAc)₂ with ligands like SPhos or XPhos, or a pre-formed catalyst like XPhos Pd G3. For the base and solvent, a common and effective combination is potassium phosphate (K₃PO₄) in a mixture of an organic solvent and water, such as dioxane/water or toluene/water.
Q3: How can I minimize the protodeboronation of my boronic acid?
A3: To minimize protodeboronation, consider the following strategies:
-
Use Anhydrous Conditions: Since water is a proton source, running the reaction under anhydrous conditions can significantly reduce this side reaction. This would involve using dry solvents and an anhydrous base.
-
Choose a Milder Base: Strong bases can promote protodeboronation. Consider using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Use a More Stable Boronic Acid Derivative: Converting the boronic acid to a more stable form, such as a potassium trifluoroborate salt or a boronate ester (e.g., pinacol ester), can protect it from degradation. These derivatives often release the active boronic acid slowly under the reaction conditions.[1]
Q4: I am observing the hydrolysis of the methoxycarbonyl group. How can I prevent this?
A4: To prevent ester hydrolysis, you should avoid strongly basic aqueous conditions and high reaction temperatures for prolonged periods. Using a milder, non-hydroxide base like K₂CO₃ or Cs₂CO₃ is recommended. If hydrolysis persists, you may need to lower the reaction temperature and accept a longer reaction time, or explore anhydrous reaction conditions.
Troubleshooting Guide
Issue: Low to No Product Formation
Issue: Significant Side Product Formation (Protodeboronation or Homocoupling)
Data Presentation: Base and Solvent Screening
The following tables summarize representative data for the Suzuki coupling of this compound with a model aryl bromide (e.g., 4-bromoanisole). These are illustrative yields based on typical outcomes for similar sterically hindered boronic acids. Actual yields may vary depending on the specific aryl halide and reaction conditions.
Table 1: Effect of Different Bases on Reaction Yield
| Entry | Base (2.0 equiv) | Solvent | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene/H₂O (4:1) | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | 100 | 12 | 85 |
| 2 | K₂CO₃ | Toluene/H₂O (4:1) | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | 100 | 12 | 78 |
| 3 | Cs₂CO₃ | Toluene/H₂O (4:1) | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | 100 | 12 | 82 |
| 4 | NaOH | Toluene/H₂O (4:1) | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | 100 | 12 | 65 (with some ester hydrolysis) |
Table 2: Effect of Different Solvent Systems on Reaction Yield
| Entry | Base | Solvent | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Dioxane/H₂O (4:1) | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | 100 | 12 | 88 |
| 2 | K₃PO₄ | Toluene/H₂O (4:1) | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | 100 | 12 | 85 |
| 3 | K₃PO₄ | DMF/H₂O (4:1) | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | 100 | 12 | 75 |
| 4 | K₃PO₄ | Acetonitrile/H₂O (4:1) | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | 80 | 18 | 70 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
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Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water 4:1, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst and the phosphine ligand.
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
References
Minimizing homocoupling of (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Suzuki-Miyaura cross-coupling reactions, with a specific focus on minimizing the homocoupling of (4-(1-(methoxycarbonyl)cyclopropyl)phenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it problematic?
A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent combine to form a symmetrical biaryl byproduct.[1][2] This process is undesirable because it consumes the boronic acid, thereby reducing the yield of the intended cross-coupled product.[1][2] Furthermore, the resulting homocoupled product often has similar physical properties to the desired product, making purification by methods like column chromatography challenging.[1][2]
Q2: What are the primary drivers of boronic acid homocoupling?
A2: The two main factors contributing to boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1][2][3]
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Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then facilitate the homocoupling of the boronic acid.[1][2][3][4]
-
Palladium(II)-Mediated Homocoupling: When a Pd(II) salt such as Pd(OAc)₂ is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled product alongside the active Pd(0) catalyst. This is particularly prevalent at the start of the reaction.[1][2][3]
Q3: How can I effectively remove dissolved oxygen from my reaction?
A3: Rigorous deoxygenation of the reaction solvent and mixture is crucial for minimizing homocoupling.[1][5] Two common and effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas like nitrogen or argon through the solvent for an extended period (at least 15-30 minutes) effectively displaces dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid's surface, is more efficient.[1][2][6][7]
-
Freeze-Pump-Thaw Cycles: This technique involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases, and then thawing. Repeating this cycle three to five times is a highly effective method for removing dissolved gases.[2]
Q4: Does the choice of palladium source influence the extent of homocoupling?
A4: Yes, the palladium source has a significant impact. Pd(II) sources like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) can directly promote homocoupling as they are reduced to the active Pd(0) state by reacting with the boronic acid.[3][6] Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help to mitigate this issue.[8] If a Pd(II) source is necessary, the addition of a mild reducing agent can be beneficial.[8]
Q5: How do the base and solvent system affect homocoupling?
A5: The choice of base and solvent are critical parameters to control. While a base is necessary for the catalytic cycle, a strong base can sometimes promote side reactions.[8][9] The selection of the base is often dependent on the specific substrates and may require screening.[3] Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and can be effective in minimizing homocoupling.[3]
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Solution |
| High levels of homocoupled byproduct | Presence of dissolved oxygen in the reaction mixture. | 1a. Rigorously degas the solvent and reaction mixture by sparging with nitrogen or argon for at least 30 minutes.[2] 1b. For complete oxygen removal, perform three to five freeze-pump-thaw cycles.[2] |
| Use of a Pd(II) precatalyst. | 2a. Switch to a Pd(0) catalyst source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[8] 2b. If using a Pd(II) source, add a mild reducing agent like potassium formate to the reaction mixture.[1][6][7][10] | |
| Suboptimal choice of ligand. | 3. Employ bulky, electron-rich phosphine ligands, such as SPhos, which can accelerate the desired cross-coupling over homocoupling.[2] | |
| Low yield of the desired cross-coupled product | Inefficient catalyst turnover. | 1. Consider using a more active palladium precatalyst or ligand system. |
| High concentration of boronic acid. | 2. Employ slow addition of the boronic acid solution to the reaction mixture using a syringe pump to maintain a low instantaneous concentration.[8] | |
| Inappropriate base. | 3. Screen different bases to find the optimal one for your specific substrates. Inorganic bases are often superior to organic bases in aqueous media.[11] |
Data Presentation
Table 1: Effect of Palladium Source on Homocoupling
| Entry | Palladium Source | Homocoupling Dimer (%) | Notes |
| 1 | Pd(OAc)₂ | Variable, can be significant | Pd(II) source, directly promotes homocoupling.[6] |
| 2 | 5% Pd on Carbon | ~50% less than Pd(OAc)₂ | Heterogeneous catalyst, can show reduced homocoupling.[6] |
| 3 | Palladium Black | Near complete exclusion of dimer | Heterogeneous Pd(0) source, effective at minimizing homocoupling.[6][7][10] |
Data is illustrative and based on findings from a study on a similar system. Actual results may vary.
Table 2: Effect of Various Bases on Suzuki Coupling Yield
| Entry | Base | Time (min) | Yield (%) |
| 1 | TEA | 60 | 30 |
| 2 | TBA | 60 | 35 |
| 3 | NaOH | 60 | 40 |
| 4 | Na₂CO₃ | 10 | 98 |
| 5 | K₂CO₃ | 20 | 95 |
| 6 | Cs₂CO₃ | 40 | 92 |
Reaction conditions: Phenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd/NiFe₂O₄ catalyst in DMF/H₂O.[3]
Experimental Protocols
Protocol 1: Rigorous Deoxygenation by Nitrogen Subsurface Sparging
This method is highly effective for removing dissolved oxygen from the reaction mixture.[1][6][7][10]
-
Apparatus Setup: Assemble the reaction flask equipped with a magnetic stir bar, condenser, and a septum. Insert a long needle connected to a nitrogen line through the septum, ensuring the needle tip is below the surface of the solvent. Have a second needle as an outlet.
-
Sparging: With gentle stirring, bubble nitrogen gas through the solvent for at least 30 minutes.
-
Maintaining Inert Atmosphere: After sparging, remove the long needle and maintain a positive pressure of nitrogen in the flask throughout the reaction setup and duration.
Protocol 2: Use of Potassium Formate as a Reducing Agent
Potassium formate can act as a mild reducing agent to minimize the concentration of Pd(II) species that lead to homocoupling.[1][6][7][10]
-
Reagent Preparation: In the reaction vessel, combine the this compound, the aryl halide, the base, and potassium formate (typically 1.0 to 2.0 equivalents relative to the boronic acid).
-
Solvent Addition: Add the degassed solvent to the reaction vessel.
-
Deoxygenation: Perform a subsurface sparge with nitrogen as described in Protocol 1.
-
Catalyst Introduction: Add the palladium catalyst under a positive pressure of nitrogen.
-
Reaction: Proceed with heating the reaction to the desired temperature and monitor its progress.
Mandatory Visualization
Caption: Mechanisms of boronic acid homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Suzuki-Miyaura Coupling with Cyclopropyl Boronic Acids
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura coupling reactions involving cyclopropyl boronic acids. By understanding common side reactions and selecting the appropriate catalyst system, you can significantly improve reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with cyclopropyl boronic acid is resulting in a low yield or no product. What are the primary causes?
Several factors can contribute to poor outcomes in Suzuki-Miyaura couplings with cyclopropyl boronic acids. The most common issues are the inherent instability of the cyclopropyl boronic acid, suboptimal reaction conditions, or an inactive catalyst. A major competing side reaction is protodeboronation, where the carbon-boron bond is cleaved, leading to the formation of cyclopropane instead of the desired coupled product.[1]
Q2: I'm observing significant side product formation. What are the common side products and how can I minimize them?
The two most prevalent side reactions are protodeboronation and homocoupling of the aryl halide or boronic acid.
-
Protodeboronation: This is the cleavage of the C-B bond, which is a significant issue with cyclopropyl boronic acid.[1] To minimize this, it is critical to use anhydrous solvents and reagents. Using a more stable derivative of cyclopropyl boronic acid, such as a potassium cyclopropyltrifluoroborate or a MIDA boronate, is a highly effective strategy. These derivatives slowly release the boronic acid in situ, maintaining a low concentration and reducing the likelihood of degradation.[1]
-
Homocoupling: The presence of oxygen can facilitate the homocoupling of the boronic acid and deactivate the Pd(0) catalyst.[1][2] Rigorous degassing of all solvents and maintaining a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the experiment is crucial to prevent this.[1]
Q3: How should I handle and store cyclopropyl boronic acid to prevent degradation?
Cyclopropyl boronic acid is known to be unstable upon prolonged storage.[3] For best results, it is recommended to use it fresh. If storage is necessary, it should be kept in a cool, dry environment under an inert atmosphere. For enhanced stability, consider converting it to a more robust form, such as a potassium cyclopropyltrifluoroborate or a MIDA boronate, which are typically crystalline, air- and moisture-stable solids.[3]
Q4: What are the recommended catalyst, ligand, and base combinations for this type of coupling?
The selection of the catalyst system is critical for a successful reaction.
-
Catalyst and Ligand: A common and effective approach is to use a palladium(II) precatalyst like palladium acetate (Pd(OAc)₂) in combination with a bulky, electron-rich phosphine ligand. Tricyclohexylphosphine (PCy₃) and Buchwald-type ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have shown excellent results, even with challenging aryl chlorides.[4][5][6] Pre-formed palladium(0) catalysts such as Pd(PPh₃)₄ can also be effective.[7]
-
Base: Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are frequently used bases.[6][8] The choice of base can be substrate-dependent and may require optimization.
-
Solvent: Ethereal solvents such as dioxane and tetrahydrofuran (THF), often with the addition of a small amount of water, are commonly employed and can accelerate the reaction.[6] Toluene is another suitable solvent.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive Catalyst | - Ensure the palladium source and ligand are fresh and stored correctly. - Consider a different palladium precatalyst or a more active ligand (e.g., a Buchwald ligand). - If using a Pd(II) source, confirm that the in-situ reduction to Pd(0) is occurring.[1] |
| Poor Quality Boronic Acid | - Use freshly prepared or recently purchased cyclopropyl boronic acid. - Consider using a more stable derivative like potassium cyclopropyltrifluoroborate or a MIDA boronate.[1] | |
| Suboptimal Reaction Conditions | - Optimize the base, solvent, and temperature for your specific substrates. - Ensure all reagents and solvents are anhydrous. | |
| Significant Protodeboronation | Presence of Protic Sources | - Use rigorously dried solvents and reagents. - Minimize the amount of water if used as a co-solvent. |
| Unstable Boronic Acid | - Switch to a more stable cyclopropyl boronic acid derivative (trifluoroborate or MIDA boronate).[3] | |
| Significant Homocoupling | Oxygen Contamination | - Thoroughly degas all solvents and the reaction mixture (e.g., by bubbling with argon for 15-30 minutes or using freeze-pump-thaw cycles).[1] - Maintain a strict inert atmosphere throughout the reaction. |
Catalyst Performance Data
The following table summarizes the performance of different catalyst systems for the Suzuki-Miyaura coupling of cyclopropyl boronic acid with various aryl halides.
| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / PCy₃ | Bromobenzene | K₃PO₄ | Toluene/H₂O | 100 | 95 | [6] |
| Pd(OAc)₂ / SPhos | 2-Bromothiophene | K₃PO₄ | Toluene/H₂O | 90 | 85 | [4] |
| Pd(OAc)₂ / SPhos | 3-Bromothiophene | K₃PO₄ | Toluene/H₂O | 90 | 88 | [4] |
| [Pd(allyl)Cl]₂ / Tedicyp | 4-Chlorotoluene | K₃PO₄ | Dioxane/H₂O | 100 | 85 | [5] |
| Pd(dppf)Cl₂ | 3-Bromothiophenecarbaldehyde | K₃PO₄ | Dioxane/H₂O | 90 | 21 | [4] |
| Pd(OAc)₂ / cataCXium A | 5-Bromothiophene-2-carbaldehyde | K₃PO₄ | Dioxane/H₂O | 90 | 95 | [4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with Cyclopropyl Boronic Acid:
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine the aryl bromide (1.0 equiv.), cyclopropyl boronic acid (1.3 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[1]
-
Catalyst Loading: To the flask, add palladium acetate (Pd(OAc)₂, 0.05 equiv.) and tricyclohexylphosphine (PCy₃, 0.10 equiv.).[1]
-
Solvent Addition: Add a degassed mixture of toluene and water (10:1 ratio).[1]
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 15-30 minutes.[1]
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using TLC or GC/LC-MS.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Visual Guides
Caption: Main Suzuki-Miyaura pathway and common side reactions.
Caption: Troubleshooting workflow for cyclopropyl boronic acid couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. audreyli.com [audreyli.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid in cross-coupling reactions. The primary focus is on addressing challenges related to the purification of products while preserving the integrity of the methoxycarbonyl group.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying products from reactions involving this compound?
The primary challenge is the potential for hydrolysis of the methyl ester to the corresponding carboxylic acid under basic conditions commonly used in Suzuki-Miyaura coupling reactions and subsequent aqueous workups. This leads to a mixture of the desired product and a more polar carboxylic acid impurity, which can be difficult to separate. Other general challenges include the removal of residual palladium catalyst, unreacted starting materials, and byproducts from homocoupling and protodeboronation.
Q2: How can I prevent the hydrolysis of the methoxycarbonyl group during the Suzuki-Miyaura reaction?
To prevent ester hydrolysis, it is crucial to employ milder reaction conditions. One effective strategy is to use a weaker base. Powdered potassium fluoride (KF) is a recommended alternative to stronger bases like sodium or potassium carbonate, as it can activate the boronic acid for transmetalation without promoting significant ester hydrolysis.[1]
Q3: What are the recommended reaction conditions for a Suzuki-Miyaura coupling with this compound to minimize side reactions?
Mild reaction conditions are key. This includes using a suitable palladium catalyst and ligand system that operates efficiently at lower temperatures. For instance, using a pre-catalyst like XPhos Pd G3 with a mild base like potassium phosphate (K₃PO₄) can be effective.[2] Running the reaction at the lowest temperature that allows for a reasonable reaction rate will also help to minimize byproduct formation.
Q4: What are the typical byproducts I should expect in my reaction mixture?
Common byproducts in Suzuki-Miyaura reactions include:
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Homocoupling products: Formed from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.
-
Protodeboronation product: The boronic acid group is replaced by a hydrogen atom.
-
Dehalogenation product: The halide on the coupling partner is replaced by a hydrogen atom.
-
Hydrolyzed product: The methoxycarbonyl group is hydrolyzed to a carboxylic acid.
Q5: How can I effectively remove unreacted boronic acid from my crude product mixture?
If unreacted this compound remains, a careful aqueous workup can be employed. A mild acidic wash (e.g., with dilute HCl) can help to remove the boronic acid. However, it is important to avoid strongly basic conditions during the workup to prevent ester hydrolysis. An alternative approach is to use an excess of the aryl halide to ensure complete consumption of the boronic acid.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Significant amount of hydrolyzed carboxylic acid impurity observed. | The base used in the reaction or workup was too strong, leading to ester hydrolysis. | Use a milder base such as powdered potassium fluoride (KF) or potassium phosphate (K₃PO₄).[1][2] Avoid strongly basic aqueous workups. |
| Low yield of the desired product. | Incomplete reaction, catalyst decomposition, or competing side reactions (protodeboronation, homocoupling). | Ensure all reagents and solvents are pure and degassed. Optimize the reaction temperature and time. Consider a different palladium catalyst/ligand system. |
| Difficulty in separating the product from the starting aryl halide by chromatography. | The product and starting material have very similar polarities. | Try a different solvent system for your column chromatography. If the product is a solid, recrystallization may be an effective purification method. |
| Presence of palladium black in the final product. | Inefficient removal of the palladium catalyst during workup. | Filter the crude reaction mixture through a pad of Celite before extraction. Consider using a palladium scavenger after the reaction is complete. |
| Unreacted boronic acid remains in the product. | Insufficient amount of the aryl halide coupling partner was used. | Use a slight excess (1.1-1.2 equivalents) of the aryl halide to drive the reaction to completion. A mild acidic wash during workup can also help remove the remaining boronic acid. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound using a Mild Base
-
Reaction Setup: In a clean, dry flask, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and powdered potassium fluoride (KF) (3.0 equiv.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent Addition: Add a degassed solvent (e.g., THF, dioxane, or toluene).
-
Reaction: Stir the mixture at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Avoid basic washes.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Visualizations
General Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Purification Workflow for Ester-Containing Products
Caption: A typical purification workflow for ester-containing Suzuki-Miyaura products.
References
Improving yield in Suzuki coupling with substituted phenylboronic acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with improving yields, particularly when working with substituted phenylboronic acids. This guide addresses specific issues encountered during Suzuki coupling experiments in a question-and-answer format.
Troubleshooting Guide
Q1: My Suzuki coupling reaction has a low to non-existent yield. What are the primary factors to investigate?
When a Suzuki coupling reaction fails or provides a low yield, a systematic check of the reaction parameters is crucial. The most common culprits include:
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ. Ensure your palladium source and ligand are active and not degraded. Consider using a fresh batch or a more robust, air-stable precatalyst.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is critical to ensure that the solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, so using a fresh or properly stored batch is recommended.[1]
-
Base and Solvent Selection: The choice of base and solvent is interdependent and critical for the reaction's success. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting materials or products.[1] For biphasic reactions, vigorous stirring is essential to maximize the interfacial area.[1]
Q2: I am observing significant protodeboronation of my substituted phenylboronic acid. How can this be minimized?
Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, and it is particularly prevalent with electron-rich boronic acids.[1][2] Here are some strategies to mitigate this issue:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1]
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Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, can protect it from protodeboronation.[3]
Q3: My reaction is struggling due to a sterically hindered phenylboronic acid, especially one with ortho-substituents. What modifications to the reaction conditions should I try?
Steric hindrance can slow down the transmetalation and reductive elimination steps of the catalytic cycle.[1] To overcome this, more forcing conditions and specialized catalysts are often necessary:
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Bulky, Electron-Rich Ligands: These are crucial for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[1][4][5]
-
Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance.
-
Stronger Bases and Polar Aprotic Solvents: A stronger base like potassium phosphate (K₃PO₄) in a polar aprotic solvent such as dioxane or THF can be beneficial.[1]
Q4: I am working with an electron-deficient phenylboronic acid and observing low yields. What are the likely causes and solutions?
Electron-deficient phenylboronic acids can be challenging coupling partners. The electron-withdrawing groups can decrease the nucleophilicity of the organic group, slowing down the transmetalation step.
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Choice of Ligand: Electron-rich and bulky phosphine ligands can enhance the rate of reductive elimination.
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Base Selection: A stronger base is often required to increase the concentration of the more nucleophilic boronate species.
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Solvent System: A polar solvent system that can help to stabilize the boronate anion is often beneficial.
Q5: My reaction with an electron-rich phenylboronic acid is not proceeding as expected. What could be the issue?
While electron-rich boronic acids are generally good nucleophiles, they can be prone to protodeboronation. Additionally, electron-rich aryl halides can be slow to undergo oxidative addition.
-
Ligand Choice: For electron-rich aryl halides, ligands that promote oxidative addition are key. Buchwald ligands are often a good choice.[6]
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Minimizing Protodeboronation: As discussed in Q2, using milder bases, anhydrous conditions, or protecting the boronic acid as an ester can help.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki coupling reaction?
The base is essential for the activation of the boronic acid.[3][7] It reacts with the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[3]
Q2: When should I consider using a boronic ester (e.g., pinacol ester) or a trifluoroborate salt instead of a boronic acid?
Boronic acids can be susceptible to decomposition via protodeboronation or homocoupling.[3] In such cases, more stable derivatives are recommended:
-
Pinacol Boronic Esters (BPin): These are significantly more stable than the corresponding boronic acids, especially for heteroaromatic or electron-deficient systems.[3][8]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are often easier to handle and purify than boronic acids.
Q3: Is water always necessary in a Suzuki reaction?
Not always. While many Suzuki reactions are performed in biphasic solvent systems containing water, which can help dissolve the inorganic base and facilitate the formation of the active boronate species, anhydrous conditions are sometimes preferred, particularly when dealing with substrates that are sensitive to protodeboronation.[1]
Q4: How do I choose the right palladium catalyst and ligand?
The choice of catalyst and ligand is critical and depends on the specific substrates being coupled.
-
For electron-rich or sterically hindered aryl halides, electron-rich and bulky ligands like Buchwald's biarylphosphines (XPhos, SPhos) are often effective.[1][6]
-
For sterically hindered boronic acids, bulky ligands are also recommended to promote the reaction.[1]
-
Precatalysts, such as those developed by Buchwald, can offer improved stability and activity.[8]
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of Suzuki Coupling
| Entry | Aryl Halide | Phenylboronic Acid | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bromobenzene | Phenylboronic acid | K₂CO₃ (2.0) | C₂H₅OH | 80 | 1 | 99 | [9] |
| 2 | Iodobenzene | Phenylboronic acid | K₂CO₃ (2.0) | DMF | 110 | - | 95 | [10] |
| 3 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ (2.0) | Dioxane | 80 | 18 | 98 | [11] |
| 4 | 2-Chlorotoluene | 2-Methylphenylboronic acid | K₃PO₄ (3.0) | Toluene | 100 | 16 | 94 | [12] |
| 5 | Aryl Bromide | Phenylboronic acid | Cs₂CO₃ (2.0) | Dioxane | 80 | - | 88-99 | [13] |
Table 2: Ligand Effects on Suzuki Coupling with Hindered Substrates
| Entry | Aryl Halide | Boronic Acid | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Chloro-m-xylene | 2-Tolylboronic acid | PCy₃ | K₃PO₄ | Dioxane | 80 | >95 | [11] |
| 2 | 2-Bromo-1,3-dimethoxybenzene | 2,4,6-Triisopropylphenylboronic acid | Biaryl phosphacycle | K₂CO₃ | Toluene | 110 | 85 | [14][15] |
| 3 | 4-Chloroanisole | Phenylboronic acid | P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 92 | [11] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[1]
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1–5 mol%) and the appropriate ligand (e.g., SPhos, 1-5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, THF, or a mixture with water) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Caption: Strategies for sterically hindered Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Effect of temperature on the stability of cyclopropyl boronic acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the stability of cyclopropyl boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid cyclopropyl boronic acid?
For long-term stability, it is recommended to store solid cyclopropyl boronic acid at -20°C.[1][2][3] It should be kept in a tightly sealed container, protected from moisture and light, in a dry and well-ventilated area.[1][2][4]
Q2: Can I store cyclopropyl boronic acid at room temperature or in a refrigerator?
While short-term storage at room temperature may be acceptable for immediate use, it is not recommended for extended periods.[2] Cyclopropyl boronic acids can be sensitive to moisture and heat, which can lead to degradation over time.[5] For storage longer than a few days, refrigeration at 2-8°C is a better option than room temperature, but -20°C is optimal for preserving its purity and reactivity.[6]
Q3: How does temperature affect the stability of cyclopropyl boronic acid in solution?
The stability of cyclopropyl boronic acid in solution is highly dependent on the solvent, pH, and temperature. Elevated temperatures can accelerate degradation pathways such as protodeboronation.[5] It is advisable to prepare solutions fresh before use and to keep them cool. If storage of a solution is necessary, it should be stored at a low temperature (e.g., -20°C or -80°C for extended periods) and under an inert atmosphere to minimize degradation.[7]
Q4: What are the primary degradation pathways for cyclopropyl boronic acid at elevated temperatures?
The main degradation pathways for cyclopropyl boronic acids, especially at elevated temperatures, are protodeboronation and oxidation.[5][8]
-
Protodeboronation: This is the most common degradation pathway where the C-B bond is cleaved and the boronic acid moiety is replaced by a hydrogen atom, yielding cyclopropane. This process can be accelerated by heat, moisture, and certain basic or acidic conditions.[5]
-
Oxidation: In the presence of oxidizing agents, the boronic acid can be oxidized to the corresponding alcohol (cyclopropanol).
-
Anhydride Formation: Like other boronic acids, cyclopropyl boronic acid can undergo dehydration to form a cyclic trimeric anhydride, known as a boroxine. This is typically a reversible process.
Q5: Are there more stable alternatives to cyclopropyl boronic acid for high-temperature reactions?
Yes, for reactions requiring high temperatures, more stable derivatives such as boronate esters (e.g., pinacol esters) or trifluoroborate salts can be used.[5][8] These derivatives often exhibit enhanced stability towards protodeboronation and can release the active boronic acid in situ under the reaction conditions. N-methyliminodiacetic acid (MIDA) boronates are another class of air-stable surrogates that can slowly release the boronic acid during the reaction.[5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving cyclopropyl boronic acids, with a focus on temperature-related stability.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield in Suzuki-Miyaura coupling reaction | Degradation of cyclopropyl boronic acid: The reagent may have degraded due to improper storage or handling at elevated temperatures. Protodeboronation is a likely cause.[5] | 1. Verify Reagent Quality: Before use, check the purity of the cyclopropyl boronic acid using techniques like NMR or HPLC. 2. Use Fresh Reagent: If possible, use a freshly opened bottle of the reagent. 3. Optimize Reaction Temperature: While Suzuki couplings often require heat, excessive temperatures can degrade the boronic acid. Try running the reaction at a lower temperature for a longer duration. 4. Consider a More Stable Derivative: For high-temperature reactions, consider using a cyclopropyl boronate ester (e.g., pinacol ester) or a trifluoroborate salt.[8] |
| Inconsistent reaction outcomes | Variable reagent quality: The stability of cyclopropyl boronic acid can be affected by ambient temperature and humidity during weighing and handling, leading to inconsistent amounts of active reagent in each reaction. | 1. Handle with Care: Minimize the exposure of the solid reagent to the atmosphere. Weigh it out quickly and reseal the container promptly. 2. Inert Atmosphere: Handle the reagent under an inert atmosphere (e.g., in a glovebox) if possible, especially for sensitive reactions. 3. Standardize Storage: Ensure all batches of the reagent are stored under the same recommended conditions (-20°C).[1] |
| Formation of cyclopropane byproduct | Protodeboronation: This is a direct consequence of the C-B bond cleavage, which is often accelerated by heat and the presence of protic species (e.g., water) in the reaction mixture.[5] | 1. Dry Solvents: Use anhydrous solvents to minimize the source of protons. 2. Control Temperature: As with low yield, try to run the reaction at the lowest effective temperature. 3. Choice of Base: The type and strength of the base can influence the rate of protodeboronation. An empirical screen of different bases might be necessary. |
| Solid reagent appears clumpy or discolored | Moisture absorption and/or degradation: Cyclopropyl boronic acid is moisture-sensitive. Clumping can indicate water absorption, which can lead to hydrolysis and reduced reactivity. Discoloration may suggest degradation.[3] | 1. Discard if Necessary: If significant clumping or discoloration is observed, it is best to use a new batch of the reagent. 2. Proper Storage: Re-emphasize the importance of storing the reagent in a tightly sealed container in a dry environment at -20°C.[1] |
Data Presentation
The stability of solid cyclopropyl boronic acid is significantly influenced by storage temperature. The following table provides an illustrative summary of the expected stability at different temperatures over time. Please note that these are estimated values for illustrative purposes and actual stability may vary depending on the specific batch, purity, and storage conditions.
| Storage Temperature (°C) | Expected Purity after 3 Months | Expected Purity after 1 Year | Key Considerations |
| -20 | >98% | >95% | Recommended long-term storage condition. [1][2] Minimizes degradation. |
| 4 | ~95% | ~90% | Acceptable for short to medium-term storage. Increased risk of moisture absorption if not sealed properly. |
| 25 (Room Temp) | <90% | Significantly Degraded | Not recommended for storage.[2] Significant degradation, especially if exposed to humidity.[5][8] |
| 40 | Significantly Degraded | Substantially Decomposed | Accelerated degradation is expected. Useful for stress testing but not for storage. |
Experimental Protocols
Protocol 1: Thermal Stability Assessment of Solid Cyclopropyl Boronic Acid using HPLC
Objective: To quantitatively assess the stability of solid cyclopropyl boronic acid at various temperatures over a set period.
Methodology:
-
Sample Preparation:
-
Aliquot approximately 10-20 mg of solid cyclopropyl boronic acid into several small, tightly sealed glass vials.
-
Place the vials in temperature-controlled chambers at the desired temperatures (e.g., -20°C, 4°C, 25°C, and 40°C).
-
-
Time Points:
-
Designate specific time points for analysis (e.g., Day 0, Week 1, Week 4, Week 12).
-
-
Sample Analysis at Each Time Point:
-
Remove one vial from each temperature chamber.
-
Accurately weigh the contents and dissolve in a known volume of a suitable solvent (e.g., a mixture of acetonitrile and water) to create a stock solution of known concentration.
-
Further dilute an aliquot of the stock solution to a working concentration suitable for HPLC analysis.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
At each time point, calculate the purity of the cyclopropyl boronic acid by dividing the peak area of the main component by the total peak area of all components.
-
Plot the percentage purity against time for each temperature to determine the degradation rate.
-
Protocol 2: Monitoring Protodeboronation in Solution by ¹H NMR Spectroscopy
Objective: To qualitatively or semi-quantitatively monitor the rate of protodeboronation of cyclopropyl boronic acid in solution at a specific temperature.
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of cyclopropyl boronic acid in a deuterated solvent (e.g., DMSO-d₆ or D₂O with a suitable co-solvent) directly in an NMR tube.
-
Add a small amount of an internal standard with a known concentration (e.g., trimethylsilylpropanoic acid - TMSP) for quantitative analysis.
-
-
Initial Spectrum:
-
Acquire an initial ¹H NMR spectrum at time zero. Identify the characteristic peaks for cyclopropyl boronic acid and the internal standard.
-
-
Incubation:
-
Place the NMR tube in a temperature-controlled environment (e.g., a water bath or a temperature-controlled NMR probe) at the desired temperature.
-
-
Time-Course Monitoring:
-
Acquire ¹H NMR spectra at regular intervals (e.g., every hour or every 24 hours, depending on the expected rate of degradation).
-
-
Data Analysis:
-
Monitor the decrease in the integral of the cyclopropyl boronic acid peaks and the potential appearance of new peaks corresponding to cyclopropane (the protodeboronation product).
-
Calculate the relative amount of remaining cyclopropyl boronic acid at each time point by comparing its integral to the integral of the internal standard.
-
Visualizations
Caption: Key degradation pathways for cyclopropyl boronic acid.
Caption: A general experimental workflow for assessing thermal stability.
References
- 1. aksci.com [aksci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
Strategies to increase the reactivity of boronic acids in cross-coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and enhance the reactivity of boronic acids in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is resulting in low to no yield. What are the primary factors I should investigate?
When a Suzuki-Miyaura coupling fails, a systematic check of key parameters is essential. The most common culprits include:
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Catalyst Inactivity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Ensure your palladium source and ligand are fresh and active, as some can be sensitive to air and moisture.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the undesirable homocoupling of boronic acids and decomposition of the catalyst.[1][2][3] It is crucial to properly degas your solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[1]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, forming inactive boroxines (cyclic anhydrides) or undergoing protodeboronation.[1][4][5]
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Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a critical step and can be slow. This step is highly dependent on the choice of base, solvent, and ligands.[6][7]
Q2: What is the role of the base in the Suzuki-Miyaura coupling, and how do I select the right one?
The base plays a crucial role in activating the boronic acid.[6][8] It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is essential for the transmetalation step.[2][9] The choice of base can significantly impact the reaction yield.[2]
-
Common Choices: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[2]
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For Challenging Couplings: For less reactive substrates (e.g., aryl chlorides) or sterically hindered partners, stronger bases like K₃PO₄ or cesium carbonate (Cs₂CO₃) are often more effective.[2][7]
-
Base-Sensitive Substrates: If your starting materials contain base-labile groups like esters, a milder base such as powdered potassium fluoride (KF) can be used to activate the boronic acid without causing unwanted side reactions.[6]
Q3: I suspect my boronic acid is decomposing during the reaction. What is protodeboronation and how can I prevent it?
Protodeboronation is a major side reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohol), replacing the boronic acid group with a hydrogen atom.[4][7] This is particularly problematic with electron-rich or heteroaromatic boronic acids.[7][10]
Strategies to Mitigate Protodeboronation:
-
Use Anhydrous Conditions: Employ rigorously dried solvents and reagents to minimize the presence of water.[7]
-
Convert to a More Stable Derivative: Boronic acids can be converted into more stable boronate esters (e.g., pinacol esters), N-methyliminodiacetic acid (MIDA) boronates, or potassium organotrifluoroborates.[3][4][7] These derivatives are more resistant to protodeboronation and can slowly release the active boronic acid under the reaction conditions.[11][12]
-
Optimize Reaction Time and Temperature: Use a highly active catalyst system to accelerate the desired cross-coupling, minimizing the time the boronic acid is exposed to harsh conditions.[13] Lowering the reaction temperature can also reduce the rate of decomposition.[2]
Q4: How do phosphine ligands increase the reactivity of the catalyst system?
Bulky, electron-rich phosphine ligands (e.g., Buchwald's dialkylbiaryl phosphines like SPhos and XPhos, or trialkylphosphines like P(t-Bu)₃) are crucial for activating the palladium catalyst.[2][5]
-
They promote the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[2]
-
They stabilize the palladium center, preventing decomposition.[2]
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Their steric bulk can prevent the formation of inactive palladium dimers and facilitate the reductive elimination step.
Q5: What are the advantages of using boronate esters or trifluoroborates instead of boronic acids?
While boronic acids are generally more reactive, their instability can be a significant drawback.[14] Boronate esters and organotrifluoroborates offer a solution to this reactivity-stability trade-off.[14]
-
Boronate Esters (e.g., Pinacol Esters): These derivatives are significantly more stable than the corresponding boronic acids, making them easier to handle, purify, and store.[3][4][14] They often prevent side reactions like protodeboronation and homocoupling.[4] Under aqueous basic conditions, they are believed to hydrolyze in situ to the more reactive boronic acid.[14]
-
Potassium Organotrifluoroborates (R-BF₃K): These are highly stable, crystalline solids that are resistant to air and moisture.[12] They serve as a protected form of the boronic acid, which is slowly released under the reaction conditions upon hydrolysis.[12] This "slow-release" strategy minimizes the concentration of the sensitive free boronic acid, reducing degradation.[11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Palladium source has decomposed or Pd(II) precatalyst was not reduced.[1] 2. Inefficient Transmetalation: Base is not strong enough to form the active boronate species.[7] 3. Poor Reagent Quality: Boronic acid has degraded (protodeboronation, boroxine formation).[1][7] | 1. Use a fresh batch of catalyst or a more robust, air-stable precatalyst (e.g., a palladacycle).[1] Screen different ligands, such as bulky, electron-rich phosphines (e.g., XPhos, SPhos).[2] 2. Screen a stronger base (e.g., K₃PO₄, Cs₂CO₃).[2][7] 3. Use freshly prepared boronic acid or convert it to a more stable derivative like a pinacol ester or MIDA boronate.[4][7] |
| Significant Protodeboronation | 1. Presence of Protic Solvents/Impurities: Water, alcohols, or acidic impurities are cleaving the C-B bond.[4][7] 2. Prolonged Reaction Time/High Temperature: The boronic acid is exposed to harsh conditions for too long.[13] | 1. Use rigorously dried, degassed solvents and reagents.[7] 2. Switch to a more active catalyst system to shorten the reaction time.[13] Consider using a boronic acid surrogate (pinacol ester, trifluoroborate) that provides a slow release of the active species.[11][12] |
| Boronic Acid Homocoupling | 1. Oxygen in the Reaction: O₂ can promote the oxidative homocoupling of two boronic acid molecules.[1][3] 2. Inefficient Pd(II) Reduction: If the Pd(II) precatalyst is not fully reduced to Pd(0), the remaining Pd(II) species can cause homocoupling.[2][3] | 1. Ensure the reaction setup is fully inert. Degas the solvent thoroughly (e.g., by sparging with argon for 15-30 minutes or using freeze-pump-thaw cycles).[1][2] 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) directly or ensure your reduction conditions for the Pd(II) precatalyst are adequate.[2] |
| Unreactive Aryl Chloride | 1. High C-Cl Bond Strength: The oxidative addition step is energetically demanding and slow.[2] 2. Weak Catalyst System: The chosen palladium source and ligand are not active enough. | 1. Increase the reaction temperature.[2] 2. Employ highly active, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) that are known to facilitate the activation of C-Cl bonds.[2] |
Data Summary Tables
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
This table summarizes the effect of different bases on the yield of a representative Suzuki-Miyaura coupling reaction. The choice of base is highly dependent on the specific substrates and catalyst system.[2]
| Entry | Coupling Partners | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene + Phenylboronic Acid | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| 2 | 4-Bromotoluene + Phenylboronic Acid | K₃PO₄ | Toluene/H₂O | 80 | 8 | 95 |
| 3 | 4-Bromotoluene + Phenylboronic Acid | Cs₂CO₃ | Dioxane/H₂O | 100 | 6 | 98 |
| 4 | 4-Chloroacetophenone + Phenylboronic Acid | K₂CO₃ | Dioxane/H₂O | 110 | 24 | 40 |
| 5 | 4-Chloroacetophenone + Phenylboronic Acid | K₃PO₄ | Dioxane/H₂O | 110 | 18 | 92 |
Data are representative and compiled from general knowledge in the field to illustrate trends.
Table 2: Reactivity Comparison of Boronic Acid vs. Its Derivatives
This table compares the performance of a standard boronic acid with its more stable pinacol ester and trifluoroborate salt derivatives, particularly in a reaction prone to protodeboronation.
| Entry | Boron Reagent | Stability | Reactivity | Typical Yield (%) | Comments |
| 1 | Arylboronic Acid | Low[5][14] | High[5][14] | 40-70% | Prone to protodeboronation and homocoupling, especially with sensitive substrates.[4] |
| 2 | Arylboronic Acid Pinacol Ester | High[3][14] | Moderate | 85-95% | More stable to storage and purification.[4][14] Often requires hydrolysis in situ.[14] |
| 3 | Potassium Aryltrifluoroborate | Very High[12] | Moderate | 88-97% | Excellent stability; acts as a slow-release source of the boronic acid, minimizing side reactions.[11][12] |
Yields are illustrative for a challenging coupling of a heteroaryl halide with a sensitive boronic acid derivative.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates.[2]
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), boronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1][2]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).[2]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O, 10:1) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring for the specified time (e.g., 4–24 hours).[2]
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1][2]
-
Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol 2: Preparation of a Stabilized Diethanolamine Boronate Adduct
For boronic acids prone to decomposition, conversion to a stable adduct can improve handling and reaction outcomes.[1]
-
Dissolution: In a vial, dissolve the boronic acid (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride or THF.[1]
-
Addition: While stirring, add diethanolamine (1.0 equiv.) dropwise.[1]
-
Precipitation: A white precipitate will typically form. Continue stirring the resulting slurry for 15-20 minutes.[1]
-
Isolation: Isolate the white solid product by vacuum filtration.[1]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in Suzuki coupling reactions.[1]
Visual Guides
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle, highlighting boronic acid activation.
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yields in Suzuki-Miyaura reactions.
Decision Tree for Boron Reagent Selection
Caption: A decision tree for selecting the appropriate boron reagent for cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. books.rsc.org [books.rsc.org]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle in the Ring: Cyclopropyl vs. Cyclobutyl Boronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the choice of building blocks in cross-coupling reactions is paramount to synthetic efficiency and success. This guide provides a detailed comparison of cyclopropyl and cyclobutyl boronic acids and their derivatives in the context of the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation.
The incorporation of small, strained carbocyclic rings like cyclopropane and cyclobutane into molecular scaffolds is a widely employed strategy in medicinal chemistry to modulate physicochemical and pharmacological properties. The Suzuki-Miyaura reaction offers a powerful and versatile method for introducing these motifs. However, the performance of the corresponding boronic acid reagents can vary significantly based on ring size. This guide delves into the comparative reactivity, stability, and experimental considerations for utilizing cyclopropyl and cyclobutyl boronic acids in your synthetic endeavors.
Performance Comparison: A Tale of Two Rings
The inherent differences in ring strain and hybridization between cyclopropane and cyclobutane directly impact their reactivity in the Suzuki-Miyaura coupling. Cyclopropylboronic acid and its derivatives are generally considered more reactive coupling partners than their cyclobutyl counterparts.
Key Differences:
-
Reactivity: The carbon-boron bond of cyclopropylboronic acid possesses a higher degree of sp² character due to the significant ring strain of the three-membered ring. This facilitates the crucial transmetalation step in the Suzuki catalytic cycle, leading to more efficient coupling.[1][2] In contrast, the C-B bond in cyclobutylboronic acid has more sp³ character, making transmetalation more challenging.[1][2]
-
Stability: A significant drawback of cyclopropylboronic acid is its propensity to undergo protodeboronation, a process where the C-B bond is cleaved by a proton source.[1] This instability can lead to lower yields and the need for an excess of the reagent. To circumvent this, air- and moisture-stable potassium cyclopropyltrifluoroborates have emerged as superior alternatives, being more robust and allowing for the use of near-stoichiometric amounts.[1][3] Cyclobutylboronic acid is also susceptible to decomposition, and its trifluoroborate salt offers similar advantages in stability.[1][2]
-
Side Reactions: The primary challenge with cyclobutyl systems is the increased potential for β-hydride elimination from the diorganopalladium intermediate.[1][4] This competing reaction pathway can significantly reduce the yield of the desired cross-coupled product. Careful selection of ligands and reaction conditions is crucial to mitigate this side reaction.
Quantitative Data Summary
The following tables summarize the yields obtained from the Suzuki-Miyaura cross-coupling of potassium cyclopropyltrifluoroborate and potassium cyclobutyltrifluoroborate with various aryl and heteroaryl chlorides, as reported by Molander and Gormisky (2008). These results provide a direct comparison of the performance of these two reagents under optimized conditions.[1]
Table 1: Suzuki-Miyaura Coupling of Potassium Cyclopropyltrifluoroborate with Aryl Chlorides [1]
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chloroanisole | 1-Cyclopropyl-4-methoxybenzene | 95 |
| 2 | 4-Chlorotoluene | 1-Cyclopropyl-4-methylbenzene | 92 |
| 3 | 4-Chlorobenzonitrile | 4-Cyclopropylbenzonitrile | 88 |
| 4 | 4-Chloroacetophenone | 1-(4-Cyclopropylphenyl)ethanone | 91 |
| 5 | 2-Chlorotoluene | 1-Cyclopropyl-2-methylbenzene | 85 |
Table 2: Suzuki-Miyaura Coupling of Potassium Cyclobutyltrifluoroborate with Aryl Chlorides [1]
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 1-Chloro-3,5-dimethoxybenzene | 1-Cyclobutyl-3,5-dimethoxybenzene | 82 |
| 2 | 4-Chlorotoluene | 1-Cyclobutyl-4-methylbenzene | 75 |
| 3 | 4-Chlorobenzonitrile | 4-Cyclobutylbenzonitrile | 68 |
| 4 | 4-Chloroacetophenone | 1-(4-Cyclobutylphenyl)ethanone | 78 |
| 5 | 2-Chlorotoluene | 1-Cyclobutyl-2-methylbenzene | 55 |
As the data illustrates, under optimized conditions, cyclopropyltrifluoroborate consistently provides higher yields across a range of electronically diverse and sterically hindered aryl chlorides compared to its cyclobutyl counterpart.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling of potassium cyclopropyltrifluoroborate and potassium cyclobutyltrifluoroborate with aryl chlorides, based on the work of Molander and Gormisky.[1]
General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Cyclopropyltrifluoroborate with Aryl Chlorides[1]
A reaction vessel is charged with Pd(OAc)₂ (3 mol %), XPhos (6 mol %), potassium cyclopropyltrifluoroborate (1.01 equiv), and K₂CO₃ (3.0 equiv). The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., nitrogen or argon). The aryl chloride (1.0 equiv) and a 10:1 mixture of toluene and water are then added. The reaction mixture is stirred at 80 °C for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., CH₂Cl₂). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.
General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Cyclobutyltrifluoroborate with Aryl Chlorides[1]
In a glovebox, a reaction vial is charged with Pd(OAc)₂ (2 mol %), n-BuPAd₂ (3 mol %), potassium cyclobutyltrifluoroborate (1.01 equiv), and Cs₂CO₃ (3.0 equiv). The vial is sealed, and the aryl chloride (1.0 equiv) along with a 10:1 mixture of toluene and water are added. The reaction is stirred at 100 °C for the specified time. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., CH₂Cl₂). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by silica gel column chromatography.
Visualizing the Process
To better understand the key steps and relationships in the Suzuki-Miyaura reaction, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling.
References
- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Reactivity Face-Off: (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic Acid vs. Phenylboronic Acid in Suzuki-Miyaura Coupling
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds crucial for pharmaceutical and materials science. The choice of the boronic acid coupling partner is pivotal to the reaction's success and efficiency. This guide provides an objective comparison of the reactivity of a substituted boronic acid, (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid, with the foundational phenylboronic acid. This analysis is based on established principles of electronic and steric effects, supplemented with detailed experimental protocols for a comparative kinetic study.
Chemical Structures and Properties
A clear understanding of the molecular architecture of each boronic acid is fundamental to predicting their reactivity.
| Compound | This compound | Phenylboronic acid |
| Structure | ![]() | ![]() |
| CAS Number | 1217501-08-0 | 98-80-6 |
| Molecular Formula | C₁₁H₁₃BO₄ | C₆H₇BO₂ |
| Molecular Weight | 220.03 g/mol | 121.93 g/mol |
Comparative Reactivity Analysis
The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is predominantly influenced by the electronic properties and steric bulk of the substituents on the aromatic ring. The rate-determining step in many Suzuki-Miyaura catalytic cycles is the transmetalation of the aryl group from boron to the palladium center.
Electronic Effects:
The substituent at the para-position of this compound is a 1-(methoxycarbonyl)cyclopropyl group. The overall electronic influence of this group is a composite of two opposing effects:
-
Cyclopropyl Group: The cyclopropyl ring, due to the high p-character of its carbon-carbon bonds, can act as a π-electron donor through conjugation with the adjacent phenyl ring. This electron-donating character would tend to increase the electron density on the phenyl ring.
-
Methoxycarbonyl Group: The ester functionality (methoxycarbonyl) is a well-established electron-withdrawing group due to the electronegativity of the oxygen atoms and the resonance delocalization of the carbonyl π-bond.
The net electronic effect of the 1-(methoxycarbonyl)cyclopropyl substituent is a balance between the electron-donating nature of the cyclopropyl ring and the electron-withdrawing nature of the methoxycarbonyl group. In the context of the Suzuki-Miyaura reaction, electron-donating groups on the arylboronic acid generally decrease the rate of transmetalation by making the aryl group less nucleophilic. Conversely, electron-withdrawing groups tend to increase the reaction rate. Given the presence of the electron-withdrawing ester, it is anticipated that This compound would exhibit a comparable or slightly enhanced reactivity compared to phenylboronic acid , assuming the electronic effect of the ester outweighs the donating effect of the cyclopropyl ring.
Steric Effects:
The 1-(methoxycarbonyl)cyclopropyl group is significantly bulkier than the hydrogen atom at the para-position of phenylboronic acid. However, since this substituent is at the para-position, it is distant from the boronic acid moiety and is not expected to exert a significant steric hindrance on the approach of the palladium complex during the transmetalation step. Therefore, steric effects are likely to play a minimal role in differentiating the reactivity of these two boronic acids.
Summary of Expected Reactivity:
| Feature | This compound | Phenylboronic acid |
| Electronic Effect | Combination of electron-donating (cyclopropyl) and electron-withdrawing (methoxycarbonyl) groups. Overall effect is likely neutral to slightly electron-withdrawing. | No significant electronic effect from the para-substituent (hydrogen). |
| Steric Effect | Minimal steric hindrance at the reaction center due to the para-position of the bulky substituent. | No steric hindrance from the para-substituent. |
| Predicted Reactivity | Expected to be comparable to or slightly higher than phenylboronic acid. | Baseline reactivity for comparison. |
Experimental Protocols
To empirically determine the relative reactivity, a comparative kinetic study using a standardized Suzuki-Miyaura coupling reaction is proposed.
Objective: To quantitatively compare the reaction rates of this compound and phenylboronic acid in a Suzuki-Miyaura coupling with a common aryl halide.
Materials:
-
This compound
-
Phenylboronic acid
-
4-Bromoanisole (or other suitable aryl bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars, heating block, syringes, and analytical equipment (GC-MS or HPLC).
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 4-bromoanisole in 1,4-dioxane.
-
Prepare a stock solution of the internal standard (dodecane) in 1,4-dioxane.
-
Prepare a stock solution of the palladium catalyst by dissolving Pd(OAc)₂ and PPh₃ in 1,4-dioxane.
-
Prepare an aqueous solution of K₂CO₃.
-
-
Reaction Setup (to be performed in parallel for both boronic acids):
-
In a reaction vial equipped with a magnetic stir bar, add the respective boronic acid (1.2 equivalents).
-
To the vial, add the 4-bromoanisole stock solution (1.0 equivalent) and the internal standard stock solution.
-
Add the aqueous K₂CO₃ solution.
-
Initiate the reaction by adding the palladium catalyst stock solution.
-
-
Reaction Monitoring and Data Collection:
-
Place the reaction vials in a pre-heated heating block set to a constant temperature (e.g., 80 °C).
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the aliquot by diluting it with a suitable solvent (e.g., ethyl acetate) and filtering through a small plug of silica gel.
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the product and the remaining 4-bromoanisole relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product versus time for each reaction.
-
Determine the initial reaction rate for both boronic acids from the slope of the initial linear portion of the concentration-time curves.
-
Compare the initial rates to determine the relative reactivity.
-
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams illustrate the fundamental reaction mechanism and a workflow for the proposed comparative study.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for a comparative kinetic study.
Conclusion
A Comparative Guide to the Validation of Bioassays Using (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of bioassay validation utilizing boronic acid derivatives, with a specific focus on the potential applications of (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid. While direct experimental data for this specific compound in bioassay validation is not extensively published, this document outlines the established principles of boronic acid-based bioassays, compares different methodologies, and provides detailed experimental protocols based on well-characterized boronic acid derivatives. This allows researchers to understand how a novel derivative like this compound could be effectively employed and validated.
Introduction to Boronic Acids in Bioassays
Boronic acids are a class of compounds characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. A key feature of boronic acids is their ability to reversibly bind with 1,2- or 1,3-diols to form cyclic esters.[1][2] This specific interaction is the foundation for their use in bioassays, as many biologically significant molecules, such as carbohydrates, glycoproteins, and ribonucleic acids, contain cis-diol functionalities.[1] This interaction can be harnessed to develop sensors and assays for a wide range of biological targets.[1][2][3] The versatility of boronic acid derivatives allows for their incorporation into various detection platforms, including fluorescent and electrochemical biosensors.[1]
This compound is a derivative that belongs to the broader family of protein degrader building blocks.[4] Its structural features, including the phenylboronic acid moiety, suggest its potential for use in bioassays targeting glycosylated proteins or other diol-containing biomolecules.
Comparative Analysis of Boronic Acid-Based Bioassay Platforms
The validation of a bioassay often involves comparing its performance against established methods or alternative probes. Boronic acid derivatives can be integrated into several assay formats, each with distinct advantages and disadvantages. The choice of platform will depend on the specific analyte, required sensitivity, and available instrumentation.
Table 1: Comparison of Common Bioassay Platforms for Boronic Acid Derivatives
| Feature | Fluorescent Assays | Electrochemical Assays | Colorimetric Assays |
| Principle | Modulation of fluorescence intensity or wavelength upon binding of the boronic acid to a diol-containing analyte.[1][3] | Changes in electrochemical signals (e.g., current, potential) when the boronic acid-modified electrode interacts with the target molecule.[1] | A visible color change resulting from the interaction, often amplified by nanozymes or other catalytic reporters.[5] |
| Sensitivity | High, can reach nanomolar to picomolar detection limits.[6] | Very high, with potential for single-molecule detection.[1] | Moderate, typically in the micromolar to nanomolar range. |
| Instrumentation | Fluorometer or fluorescence microscope. | Potentiostat or electrochemical workstation. | Spectrophotometer or plate reader. |
| Advantages | High sensitivity, suitable for imaging applications.[1] | High sensitivity, low cost, potential for miniaturization.[1] | Simple, low cost, visual readout possible.[5] |
| Disadvantages | Susceptible to background fluorescence and photobleaching. | Can be affected by interfering substances in complex samples.[1] | Lower sensitivity compared to fluorescent or electrochemical methods. |
| Example Analytes | Monosaccharides, glycoproteins, ribonucleic acids.[1][6] | Glycoproteins, miRNA, bacteria.[1] | Glycated albumin, hydrogen peroxide.[1][5] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for the validation of bioassays using this compound derivatives.
Protocol 1: General Procedure for Fluorescent Detection of Glycoproteins
This protocol describes a general workflow for a "turn-on" fluorescent bioassay for glycoprotein detection.
Materials:
-
This compound derivative conjugated to a fluorescent reporter.
-
Target glycoprotein (e.g., Horseradish Peroxidase, Transferrin).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well black microplate.
-
Fluorometer.
Procedure:
-
Probe Preparation: Prepare a stock solution of the boronic acid-fluorophore conjugate in a suitable solvent (e.g., DMSO) and dilute to the desired working concentration in PBS.
-
Analyte Preparation: Prepare a series of glycoprotein standard solutions of known concentrations in PBS. Prepare unknown samples in the same buffer.
-
Assay Reaction: To each well of the 96-well plate, add 50 µL of the boronic acid probe solution.
-
Add 50 µL of the glycoprotein standard or unknown sample to the respective wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Subtract the fluorescence of a blank (buffer only) from all readings. Plot the fluorescence intensity as a function of the glycoprotein concentration to generate a standard curve. Determine the concentration of unknown samples from this curve.
Protocol 2: General Procedure for Electrochemical Detection of a Target Analyte
This protocol outlines the steps for an electrochemical bioassay using a boronic acid-modified electrode.
Materials:
-
Working electrode (e.g., glassy carbon electrode).
-
Reference electrode (e.g., Ag/AgCl).
-
Counter electrode (e.g., platinum wire).
-
This compound derivative.
-
Target analyte solution.
-
Electrolyte solution (e.g., PBS with a redox probe like [Fe(CN)6]3-/4-).
-
Potentiostat.
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry, followed by sonication in ethanol and deionized water.
-
Modify the electrode surface with the boronic acid derivative. This can be achieved through various methods such as electropolymerization or self-assembly, depending on the specific derivative.
-
-
Binding:
-
Immerse the modified electrode in the sample solution containing the target analyte for a specific incubation time to allow for binding.
-
Gently rinse the electrode with buffer to remove any non-specifically bound molecules.
-
-
Electrochemical Measurement:
-
Place the modified electrode, reference electrode, and counter electrode in an electrochemical cell containing the electrolyte solution.
-
Perform an electrochemical measurement, such as Differential Pulse Voltammetry (DPV) or Electrochemical Impedance Spectroscopy (EIS). The binding of the analyte to the boronic acid on the electrode surface will cause a change in the electrochemical signal.
-
-
Data Analysis:
-
Measure the change in the electrochemical signal (e.g., peak current in DPV or charge transfer resistance in EIS) before and after binding of the analyte.
-
Correlate the magnitude of the signal change to the concentration of the analyte.
-
Signaling Pathways and Logical Relationships
The fundamental principle behind boronic acid-based bioassays is the specific molecular recognition between the boronic acid and a cis-diol-containing analyte. This interaction can be transduced into a measurable signal.
This diagram illustrates that the initial binding event between the boronic acid and the analyte leads to the formation of a boronate ester complex. This complex formation induces a change that is detected by a reporter system, ultimately generating a quantifiable output signal.
By understanding these principles and utilizing the provided comparative data and protocols, researchers can effectively design, validate, and implement bioassays using this compound and other related derivatives for a wide range of applications in drug discovery and diagnostics.
References
- 1. mdpi.com [mdpi.com]
- 2. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. calpaclab.com [calpaclab.com]
- 5. mdpi.com [mdpi.com]
- 6. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of a Cyclopropyl Boronic Acid Building Block in the Synthesis of a Leading Anticoagulant
A detailed analysis of compounds synthesized from (4-(1-Methoxycarbonyl)cyclopropyl)phenyl)boronic acid reveals its pivotal role as a key building block in the creation of potent therapeutic agents, most notably the Factor Xa (FXa) inhibitor, Apixaban. This guide provides a comparative overview of the characterization and performance of Apixaban, supported by experimental data and protocols, highlighting the significance of the cyclopropylphenylboronic acid moiety.
Researchers in drug discovery and development often utilize Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures. The compound (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid serves as a valuable reagent in these reactions, enabling the introduction of a unique cyclopropylphenyl group into a target molecule. This structural motif has been shown to be a critical component for the high efficacy and selectivity of Apixaban, a widely prescribed oral anticoagulant for the prevention and treatment of thromboembolic diseases.[1][2]
Performance Comparison of Factor Xa Inhibitors
The effectiveness of anticoagulants is primarily assessed by their ability to inhibit Factor Xa, a critical enzyme in the blood coagulation cascade. Apixaban demonstrates exceptional potency and selectivity for FXa. The following table summarizes the in vitro inhibitory activity of Apixaban against human Factor Xa and compares it with other oral FXa inhibitors that feature different structural motifs in the corresponding P4 pocket of the enzyme.
| Compound | P4 Moiety | FXa Kᵢ (nM) | FXa IC₅₀ (nM) | Prothrombin Time (PT) Doubling Conc. (µM) |
| Apixaban | 4-(2-oxopiperidin-1-yl)phenyl | 0.08 [2] | 4 ± 1 [3] | 3.6 [4] |
| Rivaroxaban | 4-(5-oxomorpholin-3-yl)phenyl | - | 8 ± 2[3] | - |
| Edoxaban | N'-(5-chloropyridin-2-yl)ethanediamide | - | - | - |
| Betrixaban | 4-(dimethylcarbamimidoyl)phenyl | - | - | - |
Kᵢ (Inhibition constant) and IC₅₀ (Half-maximal inhibitory concentration) are measures of inhibitor potency. A lower value indicates higher potency. Prothrombin Time (PT) is a measure of the blood's clotting tendency.
The data clearly indicates the sub-nanomolar potency of Apixaban in inhibiting human Factor Xa.[2][5] Its efficacy is further demonstrated by its ability to inhibit tissue factor-induced platelet aggregation with an IC₅₀ of 4 nM.[3]
Synthesis and Characterization of the Key Apixaban Intermediate
The synthesis of Apixaban involves a crucial Suzuki-Miyaura coupling reaction between a boronic acid derivative and the core pyrazolopyridinone structure. While direct literature with the methoxycarbonyl version is sparse, the closely related ethyl ester is commonly used. The general scheme involves the coupling of ethyl 1-(4-bromophenyl)cyclopropane-1-carboxylate with the appropriate boronic acid or vice-versa. For the purpose of this guide, we will focus on a key synthetic step that forms the biaryl linkage present in Apixaban.
Experimental Protocol: Suzuki-Miyaura Coupling for Apixaban Intermediate
The following protocol is a representative procedure for the Suzuki-Miyaura coupling step in the synthesis of an Apixaban precursor, adapted from synthetic routes described in the patent literature.
Reaction: Coupling of 3-iodo-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-7(4,5,6,7-tetrahydro)-one with this compound.
Reagents and Conditions:
-
3-iodo-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-7(4,5,6,7-tetrahydro)-one (1 equivalent)
-
This compound (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Temperature: 80-100 °C
-
Reaction time: 4-12 hours
Procedure:
-
To a degassed solution of the iodinated pyrazolopyridinone in the chosen solvent system, add the boronic acid, palladium catalyst, and base.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl intermediate.
Characterization Data for the Apixaban Precursor (Ethyl Ester Analog):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.24 (d, J = 8.0 Hz, 2H), 7.65 (d, J = 8.8 Hz, 2H), 7.45 (d, J = 8.0 Hz, 2H), 6.98 (d, J = 8.8 Hz, 2H), 4.45 (q, J = 7.1 Hz, 2H), 4.20 (t, J = 6.5 Hz, 2H), 3.85 (s, 3H), 3.25 (t, J = 6.5 Hz, 2H), 1.65-1.55 (m, 2H), 1.40 (t, J = 7.1 Hz, 3H), 1.25-1.15 (m, 2H).
-
Mass Spectrometry (ESI+): m/z calculated for C₂₇H₂₈N₄O₅ [M+H]⁺: 489.21; found 489.2.
Visualizing the Synthetic Pathway and Mechanism of Action
To further clarify the role of this compound and the function of its derivative, Apixaban, the following diagrams illustrate the key synthetic step and the biological mechanism.
Caption: Synthetic workflow for the formation of the Apixaban precursor via Suzuki-Miyaura coupling.
Caption: Mechanism of action of Apixaban in the blood coagulation cascade.
Conclusion
The characterization of compounds derived from this compound, exemplified by the potent Factor Xa inhibitor Apixaban, underscores the importance of this building block in modern medicinal chemistry. The unique structural features imparted by the cyclopropylphenyl moiety contribute significantly to the high potency and selectivity of the final drug product. The provided experimental insights and comparative data serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
References
- 1. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apixaban, an oral, direct and highly selective factor Xa inhibitor: in vitro, antithrombotic and antihemostatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apixaban, a direct factor Xa inhibitor, inhibits tissue-factor induced human platelet aggregation in vitro: comparison with direct inhibitors of factor VIIa, XIa and thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apixaban inhibition of factor Xa: Microscopic rate constants and inhibition mechanism in purified protein systems and in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ester-Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical component of this reaction is the organoboron reagent, with phenylboronic acids and their ester derivatives being among the most frequently utilized coupling partners. The choice between a free boronic acid and an esterified version can significantly impact reaction outcomes, including yield, stability, and ease of handling. This guide provides an objective comparison of the performance of ester-substituted phenylboronic acids relative to their parent boronic acids in the context of Suzuki-Miyaura cross-coupling, supported by experimental data and detailed methodologies.
The Stability-Reactivity Trade-Off
The primary consideration when selecting between a phenylboronic acid and its ester derivative is the balance between chemical stability and reactivity.
Phenylboronic acids are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings.[1] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this reactivity comes at the cost of lower stability. Phenylboronic acids can be susceptible to decomposition pathways such as protodeboronation (loss of the boronic acid moiety) and oxidation, which can negatively affect their shelf-life and reduce reaction yields.[1] They can also form cyclic trimers known as boroxines.
Phenylboronic acid esters , particularly pinacol esters, offer significantly enhanced stability.[1][2] They are often crystalline solids that are easier to handle, purify via chromatography, and can be stored for extended periods at room temperature.[1] This stability makes them advantageous for multi-step syntheses where the boronic acid functionality needs to be preserved through various reaction conditions. While generally less reactive than the corresponding boronic acids, modern advances in catalyst systems and reaction conditions have made boronic esters highly effective coupling partners.[3]
Quantitative Performance Comparison
The following tables summarize the performance of phenylboronic acid and its pinacol ester derivative in Suzuki-Miyaura cross-coupling reactions with various aryl halides. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions.
Table 1: Comparison of Yields in the Suzuki-Miyaura Coupling of Phenylboronic Acid and Phenylboronic Acid Pinacol Ester with Aryl Bromides
| Entry | Aryl Bromide | Boron Reagent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 95 |
| 2 | 4-Bromoanisole | Phenylboronic Acid Pinacol Ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |
| 3 | 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| 4 | 4-Bromotoluene | Phenylboronic Acid Pinacol Ester | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane | 80 | 18 | 90 |
| 5 | 1-Bromo-4-nitrobenzene | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 6 | 98 |
| 6 | 1-Bromo-4-nitrobenzene | Phenylboronic Acid Pinacol Ester | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 16 | 95 |
Data compiled from various sources for illustrative purposes. Conditions and yields are highly dependent on the specific substrates and catalyst system used.
Table 2: Comparison of Reactivity of Various Boronic Acid Derivatives in Transmetalation
| Boron Reagent | Relative Rate of Transmetalation |
| Phenylboronic Acid | Faster |
| Phenylboronic Acid Pinacol Ester | Slower |
| Phenylboronic Acid Neopentyl Glycol Ester | Slower |
| Phenylboronic Acid Glycol Ester | Fastest |
| Phenylboronic Acid Catechol Ester | Faster |
This table provides a qualitative comparison of the relative rates of the transmetalation step for different boronic acid derivatives based on kinetic studies.[3]
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using both phenylboronic acid and a phenylboronic acid pinacol ester.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene (10 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add toluene (10 mL) and the 2 M aqueous Na₂CO₃ solution (2.0 mL) to the flask via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid Pinacol Ester
Materials:
-
4-Bromotoluene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a glovebox, add 4-bromotoluene (1.0 mmol), phenylboronic acid pinacol ester (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Add degassed 1,4-dioxane (5 mL) to the tube via syringe.
-
Place the Schlenk tube in a preheated oil bath at 80 °C and stir the mixture for 18 hours.
-
Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2]
References
Evaluating (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid for Library Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient construction of diverse chemical libraries is a cornerstone of modern discovery. Boronic acids are pivotal reagents in this endeavor, primarily through their participation in robust carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling. This guide provides a comparative evaluation of a specialized building block, (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid, in the context of library synthesis, offering insights into its performance, potential advantages over common alternatives, and detailed experimental protocols.
While direct, quantitative comparative data for this compound against a wide array of other boronic acids in standardized library synthesis is not extensively available in the public domain, this guide synthesizes established principles of Suzuki-Miyaura cross-coupling reactions and the known reactivity of structurally similar compounds to provide a thorough evaluation.
Performance and Comparison with Alternatives
This compound offers a unique combination of structural motifs beneficial for library synthesis in drug discovery. The cyclopropyl group can enhance metabolic stability and provide a three-dimensional architecture often favored for potent and selective biological activity. The methoxycarbonyl group serves as a versatile handle for further functionalization or can act as a key pharmacophoric element.
To contextualize its performance, we can compare it with more common, commercially available boronic acids frequently used in library synthesis.
Table 1: Comparative Profile of Boronic Acids for Library Synthesis
| Feature | This compound | 4-Methoxyphenylboronic acid | 4-Fluorophenylboronic acid | Phenylboronic acid |
| Structural Complexity | High (offers 3D scaffold and functional handle) | Low (simple substituted aromatic) | Low (simple substituted aromatic) | Low (unsubstituted aromatic) |
| Expected Reactivity | Moderate to high | High (electron-donating group) | Moderate (electron-withdrawing group) | Moderate |
| Potential for Novel Scaffolds | High | Low | Low | Low |
| Post-Coupling Functionalization | Yes (via ester hydrolysis/amination) | Limited | Limited | Limited |
| Metabolic Stability Contribution | High (cyclopropyl group) | Moderate | High (fluoro group) | Low |
The performance of a boronic acid in a Suzuki-Miyaura coupling is influenced by both electronic and steric factors. Electron-donating groups on the phenyl ring generally accelerate the transmetalation step, a key part of the catalytic cycle, leading to higher yields. Conversely, electron-withdrawing groups can sometimes slow down the reaction.
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", penwidth=1.5];
"Aryl_Halide" [label="Aryl Halide (Ar-X)"]; "Pd0" [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#FBBC05"]; "Oxidative_Addition" [label="Oxidative Addition", shape=plaintext]; "ArPdX" [label="Ar-Pd(II)-X"]; "Boronic_Acid" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base" [label="Base", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Transmetalation" [label="Transmetalation", shape=plaintext]; "ArPdAr_prime" [label="Ar-Pd(II)-Ar'"]; "Reductive_Elimination" [label="Reductive Elimination", shape=plaintext]; "Product" [label="Biaryl Product", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Aryl_Halide" -> "Oxidative_Addition" [dir=none]; "Pd0" -> "Oxidative_Addition" [dir=none]; "Oxidative_Addition" -> "ArPdX"; "ArPdX" -> "Transmetalation" [dir=none]; "Boronic_Acid" -> "Transmetalation" [dir=none]; "Base" -> "Transmetalation" [dir=none]; "Transmetalation" -> "ArPdAr_prime"; "ArPdAr_prime" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd0" [style=dashed, arrowhead=vee]; } . Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Protocols
The following are representative protocols for the use of this compound in a parallel synthesis format for library generation.
Protocol 1: General Suzuki-Miyaura Coupling for Library Synthesis
This protocol is a robust starting point for coupling this compound with a diverse library of aryl halides.
Materials:
-
Aryl halide library (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
96-well reaction block with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To each well of the 96-well reaction block, add the corresponding aryl halide from the library.
-
Add this compound to each well.
-
Add the base (K₂CO₃) to each well.
-
Under an inert atmosphere, add the palladium catalyst to each well.
-
Add the degassed solvent mixture to each well.
-
Seal the reaction block and heat to 80-100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction block to room temperature.
-
Work-up can be automated using a liquid handler: quench with water, extract with an organic solvent (e.g., ethyl acetate), and concentrate the organic phase.
-
Purify the library members using high-throughput parallel purification techniques (e.g., preparative HPLC-MS).
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For accelerated reaction times, microwave-assisted synthesis is a powerful tool in library generation.
Materials:
-
Microwave reaction vials
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., Cs₂CO₃, 2.5 equiv)
-
Solvent (e.g., DMF)
-
Microwave synthesizer
Procedure:
-
To a microwave reaction vial, add the aryl halide, this compound, palladium catalyst, and base.
-
Add the solvent.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate at 120-150 °C for 10-30 minutes.
-
Cool the vial to room temperature.
-
Work-up and purify as described in Protocol 1.
Conclusion
This compound is a valuable building block for library synthesis, offering access to novel chemical space with desirable pharmaceutical properties. While direct comparative yield data is limited, its structural features suggest it is a competent coupling partner in Suzuki-Miyaura reactions. The provided protocols offer a solid foundation for its successful implementation in high-throughput synthesis campaigns. Researchers are encouraged to perform initial small-scale optimizations of reaction conditions for their specific library of coupling partners to maximize yields and purity.
A Comparative Guide to the Suzuki-Miyaura Coupling Performance of (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The introduction of unique structural motifs is a cornerstone of modern drug discovery. The cyclopropyl group, in particular, is a valuable bioisostere for phenyl rings and other functionalities, often conferring improved metabolic stability, potency, and desirable physicochemical properties. (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid is a key building block for introducing the synthetically versatile cyclopropyl moiety onto aromatic and heteroaromatic scaffolds via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
This guide provides a comparative analysis of the performance of this compound against other representative boronic acids in the Suzuki-Miyaura coupling. The data presented is collated from various studies to offer insights into substrate selection and reaction optimization.
Performance Comparison of Boronic Acids in Suzuki-Miyaura Coupling
The efficiency of the Suzuki-Miyaura reaction is influenced by the electronic and steric properties of the boronic acid coupling partner. The following tables summarize the performance of this compound and its alternatives in coupling with various aryl bromides. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data presented here is for illustrative purposes to guide experimental design.
Table 1: Coupling with Electron-Neutral Aryl Bromide (Bromobenzene)
| Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85 (Estimated) | [1][2] |
| 4-Carbomethoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 | [3] |
| 4-Acetylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | 92 | [4] |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Benzene/H₂O | 80 | 2 | 95 | [5] |
| Cyclopropylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | RT | 6 | 94 | [6] |
Table 2: Coupling with Electron-Rich Aryl Bromide (4-Bromoanisole)
| Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | ~80 (Estimated) | [1][2] |
| 4-Carbomethoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 8 | 91 | [2] |
| 4-Acetylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | 89 | [4] |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Benzene/H₂O | 80 | 2 | 97 | [5] |
| Cyclopropylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | RT | 6 | 96 | [6] |
Table 3: Coupling with Electron-Poor Aryl Bromide (4-Bromobenzonitrile)
| Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 110 | 10 | ~90 (Estimated) | [1][2] |
| 4-Carbomethoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 120 | 6 | 95 | [3] |
| 4-Acetylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | 94 | [4] |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Benzene/H₂O | 80 | 2 | 99 | [5] |
| Cyclopropylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | RT | 6 | 91 | [6] |
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This can be adapted for the specific coupling of this compound with an aryl halide.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1 mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[7][8][9]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
Caption: A diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow
The following diagram outlines a typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction in a research laboratory setting.
References
- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. youtube.com [youtube.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of PROTAC Linkers: Benchmarking Rigid Scaffolds Against Flexible Alternatives
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical determinant of a PROTAC's success lies in the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand. This guide provides a comparative analysis of different PROTAC linker types, with a focus on the emerging class of rigid linkers, exemplified by structures such as (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid, benchmarked against conventional flexible linkers.
The linker is not merely a passive tether; its length, rigidity, and chemical composition are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] An optimized linker facilitates favorable protein-protein interactions, leading to efficient ubiquitination and subsequent degradation of the target protein.[2]
The Spectrum of PROTAC Linkers: From Flexible Chains to Rigid Scaffolds
PROTAC linkers are broadly categorized based on their structural characteristics, primarily as flexible or rigid.
-
Flexible Linkers: The most common flexible linkers are based on polyethylene glycol (PEG) or alkyl chains.[2] Their high degree of conformational freedom allows them to accommodate various protein-protein orientations within the ternary complex. PEG linkers, in particular, can enhance the solubility and cell permeability of the PROTAC molecule.[2]
-
Rigid Linkers: To enhance potency and improve pharmacokinetic profiles, there is a growing interest in rigid linkers. These linkers often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, including phenylboronic acid derivatives.[2] The conformational constraint imposed by these rigid moieties can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of ternary complex formation and leading to improved degradation efficiency.[3] The building block this compound is a prime example of a precursor for such a rigid linker, introducing a cyclopropyl group to further restrict rotational freedom and a phenylboronic acid for potential interactions or as a stable anchoring point.
Quantitative Comparison of PROTAC Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy. The following table summarizes representative data for PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-studied therapeutic target, with different linker types. While direct comparative data for PROTACs specifically incorporating the this compound linker is not yet widely available in the public domain, the performance of other rigid linkers provides a valuable benchmark.
| PROTAC (Targeting BRD4) | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase Ligand |
| ARV-825 | Flexible | PEG | < 1 | > 95 | Pomalidomide (CRBN) |
| dBET1 | Flexible | PEG | ~20 | > 90 | Pomalidomide (CRBN) |
| MZ1 | Flexible | PEG | ~25 | > 90 | VH032 (VHL) |
| PROTAC with Alkyl Linker | Flexible | Alkyl Chain | >5000 | < 20 | Pomalidomide (CRBN) |
| PROTAC 50 | Rigid | Piperidine/Aromatic | < 1 | > 90 | VH032 (VHL) |
This table presents a synthesized comparison from multiple sources to illustrate the general performance of different linker classes. Direct head-to-head comparisons in a single study are limited.
Visualizing the PROTAC Mechanism and Experimental Workflow
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Key Experimental Protocols for PROTAC Evaluation
The robust evaluation of a novel PROTAC requires a suite of well-defined experiments to assess its degradation efficiency and impact on cell health.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the degradation of the target protein.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a protein assay such as the bicinchoninic acid (BCA) assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading. Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3]
Cellular Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of the PROTAC on cell proliferation and viability.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at an appropriate density. Allow cells to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial membrane, providing an indication of its potential for cell entry.
Protocol:
-
Plate Preparation: Coat a 96-well filter plate with an artificial membrane solution (e.g., 2% lecithin in dodecane).
-
Compound Addition: Add the PROTAC solution to the donor wells. Fill the acceptor wells with buffer.
-
Incubation: Incubate the plate for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) based on the amount of compound that has diffused into the acceptor well.
Conclusion
The choice of linker is a critical decision in the design of a PROTAC, with a profound impact on its degradation efficacy, selectivity, and pharmacokinetic properties. While flexible linkers like PEG and alkyl chains have been instrumental in the development of many potent PROTACs, the field is increasingly exploring the potential of rigid linkers to further optimize these molecules. Rigid linkers, for which this compound serves as a representative building block, offer the potential for pre-organizing the PROTAC into a more bioactive conformation, which can translate to improved potency and selectivity. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of next-generation PROTACs, ultimately accelerating the development of novel protein-degrading therapeutics.
References
A Comparative Guide to Assessing the Purity of Synthesized (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid
In the landscape of pharmaceutical research and drug development, the purity of synthesized intermediates is of paramount importance. Even minute impurities can significantly impact the efficacy, safety, and reproducibility of subsequent reactions and final active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of a novel boronic acid derivative, (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid, a key building block in modern medicinal chemistry.
This document outlines detailed experimental protocols for state-of-the-art analytical techniques, presents data in a clear, comparative format, and offers visualizations to clarify complex analytical workflows and potential impurity profiles. The intended audience includes researchers, analytical scientists, and professionals in drug development who require robust methods for quality control and compound characterization.
Overall Analytical Workflow
A multi-faceted approach is essential for a thorough purity assessment of this compound. The following workflow outlines the logical progression of analysis, from initial structural confirmation to quantitative purity determination and identification of trace impurities.
Caption: Analytical workflow for purity assessment.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be robust and reproducible for the analysis of this compound and similar compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for quantifying the purity of organic compounds by separating the main component from its impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. The use of columns with low silanol activity can minimize on-column degradation of the boronic acid.
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for identifying impurities by providing mass-to-charge ratio information, which aids in structural elucidation.[1]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).
-
LC Conditions: The same LC conditions as described for HPLC can be used. The mobile phase may need to be adjusted to be compatible with mass spectrometry (e.g., using formic acid instead of non-volatile buffers).[2]
-
MS Conditions:
-
Ionization Mode: ESI positive and negative modes should be screened for optimal sensitivity.
-
Mass Range: Scan a range appropriate for the expected compound and its potential impurities (e.g., m/z 100-1000).
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural confirmation and can be used for quantitative analysis (qNMR).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Solvent: DMSO-d₆ or Methanol-d₄. Methanol-d₄ can be advantageous as it helps to break up boronic acid anhydrides (boroxines), which can complicate spectra.[3]
-
Sample Concentration: ~5-10 mg/mL
-
Parameters: Standard acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Solvent: DMSO-d₆ or Methanol-d₄
-
Parameters: Proton-decoupled experiment with a sufficient number of scans.
-
-
¹¹B NMR:
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements, which can be compared to the theoretical values for the pure compound.
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: A small, accurately weighed amount of the dried sample is required.
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.[6]
Data Presentation: A Comparative Analysis
The following tables summarize hypothetical, yet expected, analytical data for the synthesized this compound compared to a commercially available, structurally similar alternative, (4-carboxyphenyl)boronic acid.
Table 1: HPLC Purity Comparison
| Compound | Retention Time (min) | Purity by Area % | Major Impurity (RT, Area %) |
| Synthesized Compound | 15.2 | 98.5% | 12.8 min, 0.8% |
| Alternative Compound | 10.5 | 99.2% | 9.1 min, 0.5% |
Table 2: NMR Spectroscopy Data Comparison
| Technique | Synthesized Compound | Alternative Compound |
| ¹H NMR | Signals consistent with the cyclopropyl, phenyl, and methoxycarbonyl groups. | Aromatic protons and a carboxylic acid proton signal. |
| ¹³C NMR | All expected carbon signals are present. | Aromatic and carboxyl carbon signals are observed. |
| ¹¹B NMR | A single broad peak around 30 ppm, characteristic of a trigonal planar boronic acid.[7] | A similar single broad peak around 30 ppm. |
Table 3: LC-MS Impurity Identification
| Compound | Major Impurity (m/z) | Postulated Structure |
| Synthesized Compound | 422.1 | Trimeric anhydride (Boroxine) |
| Alternative Compound | 314.0 | Trimeric anhydride (Boroxine) |
Table 4: Elemental Analysis Comparison
| Element | Synthesized Compound (Found %) | Synthesized Compound (Theoretical %) | Alternative Compound (Found %) | Alternative Compound (Theoretical %) |
| Carbon | 59.85 | 60.04 | 50.65 | 50.66 |
| Hydrogen | 5.92 | 5.95 | 4.25 | 4.25 |
Potential Impurity Profile and Identification
Understanding the potential impurities is crucial for developing robust analytical methods and purification strategies. The synthesis of arylboronic acids can lead to several common impurities.
Caption: Potential impurities in boronic acid synthesis.
Discussion of Impurities:
-
Trimeric Anhydride (Boroxine): Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[7] These are often in equilibrium with the monomeric acid form and can complicate NMR and chromatographic analyses.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as the corresponding aryl halide.
-
Homocoupling Byproducts: Side reactions, particularly in metal-catalyzed syntheses, can lead to the formation of biphenyl derivatives through the coupling of two aryl groups.
-
Hydrolyzed Ester: The methoxycarbonyl group in the target compound is susceptible to hydrolysis, which would result in the corresponding diacid impurity.
Conclusion
A comprehensive purity assessment of synthesized this compound requires a combination of orthogonal analytical techniques. HPLC provides a reliable method for quantitative purity determination, while LC-MS is essential for the identification of unknown impurities. NMR spectroscopy serves as a powerful tool for structural confirmation and can reveal the presence of common boronic acid-related impurities like boroxines. Elemental analysis offers a final check on the elemental composition of the bulk material. By employing the detailed protocols and comparative data presented in this guide, researchers and drug development professionals can confidently ascertain the purity of this and other novel boronic acid derivatives, ensuring the quality and integrity of their chemical research.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
Confirming the Structure of Suzuki Coupling Products: A Comparative Guide to NMR and MS Analysis
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a fundamental tool for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[1][2] However, the successful synthesis is only validated through rigorous structural confirmation of the final product. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful and commonly used analytical techniques for this purpose. It includes detailed experimental protocols and data to aid in the selection of the most appropriate analytical strategy.
Performance Comparison of Analytical Techniques
A robust validation strategy often involves the use of orthogonal techniques to provide a comprehensive understanding of a product's identity and purity.[3] While both NMR and MS are invaluable, they provide different and complementary information.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | - Precise chemical environment of each proton.[4] - Spin-spin coupling between neighboring protons.[4] - Relative ratio of protons (Integration).[4] | - Provides detailed structural information for unambiguous identification.[3][4] - Quantitative nature allows for purity assessment.[4] | - Can be complex to interpret for molecules with overlapping signals.[4] - Requires deuterated solvents.[4] |
| ¹³C NMR Spectroscopy | - Number of unique carbon atoms.[4] - Chemical environment of each carbon.[4] | - Complements ¹H NMR for complete structural assignment.[4] | - Lower sensitivity and longer acquisition times compared to ¹H NMR.[4] |
| Mass Spectrometry (MS) | - Molecular weight of the product (mass-to-charge ratio, m/z).[3][4] - Fragmentation patterns.[3] - Isotopic distribution patterns.[3] | - High sensitivity, requires minimal sample, and provides rapid confirmation of product formation.[3] | - Does not provide detailed structural information on its own; isomers are often indistinguishable.[3][4] |
Experimental Protocols
The following are generalized protocols for a typical Suzuki-Miyaura coupling reaction and the subsequent analysis of the product by NMR and MS.
General Protocol for Suzuki-Miyaura Coupling Reaction
This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv)[1]
-
Degassed solvent system (e.g., a mixture of toluene and water, or 1,4-dioxane and water)[1][5]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium catalyst, and base.[1]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[1][3]
-
Solvent Addition: Add the degassed solvent system via syringe.[1]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1][3] Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1][3]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[3]
Protocol for NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 10-20 mg of the purified Suzuki coupling product and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[4]
-
Transfer: Transfer the solution to a 5 mm NMR tube.[4]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer.[4]
-
Data Processing: Process the spectra using Fourier transformation, phase correction, and baseline correction.[4]
-
Analysis:
Protocol for Mass Spectrometry Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 1 mg of the purified product and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of about 1 mg/mL.[3] Further dilute this stock solution to a final concentration of 1-10 µg/mL.[3]
-
Data Acquisition: Infuse the sample solution into the mass spectrometer.[3] Acquire the mass spectrum over a relevant m/z range to detect the molecular ion of the expected product.[3]
-
Analysis: Confirm the molecular weight by identifying the molecular ion peak (e.g., [M+H]⁺). Analyze the isotopic pattern, which should match the theoretical distribution for the elemental composition of the product.[3][6]
Data Presentation: Hypothetical Product Analysis
Reaction: Coupling of 4-bromoanisole and phenylboronic acid to yield 4-methoxybiphenyl.
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | Integration |
| Ar-H | 7.55 | d | 8.8 | 2H |
| Ar-H | 7.50 | d | 8.8 | 2H |
| Ar-H | 7.40 | t | 7.6 | 2H |
| Ar-H | 7.30 | t | 7.4 | 1H |
| -OCH₃ | 3.85 | s | - | 3H |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | |||
| Ar-C | 159.2 | |||
| Ar-C | 140.8 | |||
| Ar-C | 133.8 | |||
| Ar-C | 128.7 | |||
| Ar-C | 128.1 | |||
| Ar-C | 126.7 | |||
| Ar-C | 114.2 | |||
| -OCH₃ | 55.3 | |||
| High-Resolution MS (ESI) | m/z | |||
| Calculated for C₁₃H₁₂O [M+H]⁺ | 185.0961 | |||
| Found | 185.0965 |
Visualizations
Conclusion
While mass spectrometry is an invaluable technique for the rapid confirmation of the molecular weight of Suzuki coupling products, a multi-faceted approach incorporating NMR spectroscopy provides the most comprehensive and robust validation.[3] NMR spectroscopy offers unparalleled detail regarding the specific arrangement of atoms, which is crucial for distinguishing between isomers and unambiguously confirming the desired molecular structure.[4] By integrating both MS and NMR analysis into the workflow, researchers can confidently confirm the successful synthesis of their target molecules, a critical step in discovery and development.[4]
References
A Comparative Guide to the Reaction Kinetics of (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics for (4-(1-(methoxycarbonyl)cyclopropyl)phenyl)boronic acid. Due to the limited availability of specific kinetic data for this compound, this guide draws upon established principles and experimental data from structurally analogous arylboronic acids to predict and compare its reactivity profile in key reactions such as the Suzuki-Miyaura cross-coupling and the competing protodeboronation side reaction.
Executive Summary
This compound is a valuable building block in medicinal chemistry and materials science. Its reactivity is primarily dictated by the interplay of the electron-withdrawing methoxycarbonyl group and the sterically demanding cyclopropyl moiety. This guide forecasts that, in Suzuki-Miyaura coupling reactions, the transmetalation step is likely to be influenced by these electronic and steric factors. Furthermore, the stability of the boronic acid, particularly its susceptibility to protodeboronation, is a critical parameter influencing its utility in synthesis.
Comparative Kinetic Data
Table 1: Comparative Transmetalation Rates in Suzuki-Miyaura Coupling
The transmetalation step is often a key determinant of the overall reaction rate in Suzuki-Miyaura coupling. The electronic nature of the arylboronic acid plays a significant role, with electron-rich arenes generally undergoing faster transmetalation.
| Arylboronic Acid/Ester | Relative Rate of Transmetalation | Key Observations & Rationale |
| This compound | Predicted: Moderate | The methoxycarbonyl group is electron-withdrawing, which is expected to decrease the nucleophilicity of the ipso-carbon and thus slow down the rate of transmetalation compared to electron-rich arylboronic acids. |
| Phenylboronic Acid | Baseline | A standard substrate for comparison. |
| 4-Methoxyphenylboronic acid | Faster than Phenylboronic Acid | The electron-donating methoxy group increases the electron density on the aromatic ring, accelerating transmetalation. |
| 4-Nitrophenylboronic acid | Slower than Phenylboronic Acid | The strongly electron-withdrawing nitro group significantly reduces the rate of transmetalation. |
| Catechol boronic ester | Faster than corresponding boronic acid | Electron-deficient esters can lead to a rate increase in the transmetalation step.[1] |
| Pinacol boronic ester | Slower than corresponding boronic acid | Sterically hindered esters may not form the necessary intermediate complexes as readily, leading to slower reaction rates.[1] |
Table 2: Comparative Rates of Protodeboronation
Protodeboronation is a common side reaction that consumes the boronic acid and reduces the efficiency of the desired cross-coupling. The rate of this undesired reaction is highly dependent on the electronic properties of the aryl group and the pH of the reaction medium.
| Arylboronic Acid | Relative Rate of Protodeboronation | Key Observations & Rationale |
| This compound | Predicted: Moderate to High | The electron-withdrawing nature of the methoxycarbonyl group can make the boronic acid more susceptible to base-catalyzed protodeboronation.[2][3][4] |
| Phenylboronic Acid | Baseline | A standard for comparison. |
| 4-Methoxyphenylboronic acid | Slower than Phenylboronic Acid | Electron-donating groups generally decrease the rate of protodeboronation. |
| 4-Nitrophenylboronic acid | Faster than Phenylboronic Acid | Electron-withdrawing groups significantly increase the rate of protodeboronation, especially at higher pH.[2][3][4] |
| Cyclopropylboronic acid | Very Slow | Cyclopropyl boronic acids generally undergo very slow protodeboronation.[5] However, the aryl substitution in the target molecule likely alters this behavior. |
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. The following are general protocols for monitoring the kinetics of Suzuki-Miyaura coupling and protodeboronation.
Kinetic Analysis of Suzuki-Miyaura Coupling via NMR Spectroscopy
This protocol is adapted from established methods for monitoring reaction kinetics using NMR.
Materials:
-
Aryl halide (e.g., 4-iodoacetophenone)
-
This compound or other boronic acid
-
Palladium catalyst (e.g., Herrmann-Beller palladacycle)
-
Base (e.g., sodium methylate)
-
Solvent (e.g., ethanol)
-
Internal standard (e.g., mesitylene)
-
NMR tubes, spectrometer, and appropriate deuterated solvent
Procedure:
-
Prepare a stock solution of the aryl halide, boronic acid, base, and internal standard in the chosen solvent.
-
In a separate vial, prepare a stock solution of the palladium catalyst.
-
To an NMR tube, add a precise volume of the substrate stock solution.
-
Initiate the reaction by adding a precise volume of the catalyst stock solution to the NMR tube at a controlled temperature.
-
Immediately acquire the first NMR spectrum (t=0).
-
Continue to acquire spectra at regular time intervals.
-
The reaction progress can be monitored by integrating the signals of the starting materials and the product relative to the internal standard.
-
The rate constants can be determined by fitting the concentration-time data to an appropriate rate law.[6]
Kinetic Analysis of Protodeboronation via NMR Spectroscopy
This protocol allows for the quantification of boronic acid decomposition.
Materials:
-
Arylboronic acid of interest
-
Buffer solution of a specific pH (e.g., in 50% aqueous dioxane)
-
Internal standard
-
NMR tubes and spectrometer
Procedure:
-
Prepare a solution of the arylboronic acid and internal standard in the buffered solvent.
-
Transfer the solution to an NMR tube and place it in the NMR spectrometer pre-heated to the desired temperature (e.g., 70 °C).
-
Acquire NMR spectra at regular intervals.
-
Monitor the decrease in the concentration of the arylboronic acid and the increase in the concentration of the protodeboronated arene product by integrating their respective signals relative to the internal standard.
-
Determine the pseudo-first-order rate constant (k_obs) by fitting the data to a first-order decay model.[3][4]
Mechanistic Pathways and Experimental Workflow
The following diagrams illustrate the key reaction pathways and a general experimental workflow for kinetic analysis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified pathway for base-catalyzed protodeboronation.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid proper disposal procedures
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid, a compound often used in pharmaceutical research. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
This compound, like other organoboron compounds, should be handled as hazardous waste. [1][2] Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[1][3]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to work in a certified chemical fume hood and wear the appropriate Personal Protective Equipment (PPE).[1][4]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[5] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended.[1] |
| Body Protection | A fully fastened lab coat that covers the arms.[1] |
| Footwear | Closed-toe shoes.[1] |
Step-by-Step Disposal Procedure
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] The containers should be made of a compatible material.[6]
-
Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][5] Indicate that it is a boronic acid derivative.
2. Solid Waste Disposal:
-
Contaminated solid materials, such as gloves, bench paper, pipette tips, and weighing papers, must be collected in the designated solid hazardous waste container.[1][7]
-
Ensure the container is kept closed except when adding waste.[6]
3. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in the designated liquid hazardous waste container.
-
Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]
-
For solutions, indicate the solvent and approximate concentration on the waste label.[5]
4. Decontamination of Glassware:
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate as liquid hazardous waste.
-
Secondary Decontamination: A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a water rinse. All rinsates from this decontamination process must be collected as liquid hazardous waste.[1]
-
Final Rinse: After decontamination, a final rinse with water should also be collected as hazardous waste.[1]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
5. Neutralization (with EHS Approval):
For some simple boronic acids, neutralization to a less reactive boronate salt may be an option, but this should not be performed without explicit approval from your institution's EHS department .[5] If approved, a general procedure would involve the slow addition of a mild base like sodium bicarbonate to a diluted aqueous solution of the boronic acid waste, with constant stirring and pH monitoring.[3][8]
6. Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.[1]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.[1] Always consult your institution's EHS office for specific guidance and requirements.[5]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. laballey.com [laballey.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid
Essential Safety and Handling Guide for (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No: 1217501-08-0). The following procedures are based on established best practices for handling boronic acid derivatives to ensure a safe laboratory environment.
Immediate Safety Precautions
Adherence to strict safety protocols is paramount when working with this compound to mitigate potential hazards. Based on data for similar boronic acids, this chemical should be handled as a substance that can cause skin, eye, and respiratory irritation.[1][2][3]
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][5]
-
Hygiene Measures: Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[1] Hands should be thoroughly washed with soap and water after handling and before breaks. Eating, drinking, or smoking in the laboratory is strictly prohibited.[1][4] Any clothing that becomes contaminated should be removed immediately and laundered before reuse.[1]
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the most effective way to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1] | To protect eyes from contact, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][5] | To prevent skin contact and potential irritation.[1] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1] | To protect skin from accidental splashes or spills.[1] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2][5] | To prevent respiratory tract irritation.[1][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for safety and experimental integrity.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as detailed in the table above before handling the chemical.
-
-
Handling the Compound:
-
Post-Handling:
-
Thoroughly clean the work area to remove any residual chemical.
-
Decontaminate all equipment used during the procedure.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[1]
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[1]
-
Regulations: Dispose of all waste in strict accordance with federal, state, and local regulations.[1] Do not pour any waste down the drain.[1]
-
Contaminated Materials: Dispose of contaminated items such as gloves, weighing papers, and pipette tips in the designated hazardous waste container.
Emergency Spill Procedure
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[1]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1] Avoid raising dust.[1][2]
-
Collect: Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Clean: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


